AKT-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxylic acid |
InChI |
InChI=1S/C23H20N4O2/c24-23(13-4-14-23)17-9-7-15(8-10-17)20-21(16-5-2-1-3-6-16)27-19(25-20)12-11-18(26-27)22(28)29/h1-3,5-12H,4,13-14,24H2,(H,28,29) |
InChI Key |
OWPDGTJNKVXYND-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of AKT-IN-5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of AKT-IN-5, a potent inhibitor of the Akt serine/threonine kinase. This document delves into its inhibitory activity, the relevant signaling pathways, and the experimental methodologies used to characterize this compound.
Core Mechanism of Action: Targeting a Central Node in Cell Signaling
This compound is a selective inhibitor of Akt1 and Akt2, two key isoforms of the Akt (also known as Protein Kinase B) family of kinases. The primary mechanism of action of this compound is the inhibition of the kinase activity of Akt1 and Akt2. While the definitive binding mode of this compound has not been publicly disclosed, its chemical class as an imidazopyridazine and its function as a kinase inhibitor strongly suggest that it acts as an ATP-competitive inhibitor. This means that this compound likely binds to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a frequent occurrence in a wide range of human cancers, making Akt a prime therapeutic target.[3] By inhibiting Akt, this compound effectively disrupts this signaling cascade, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against Akt1 and Akt2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Akt1 | 450[5][6] |
| Akt2 | 400[5][6] |
The PI3K/Akt Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the point of intervention for this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically employed to characterize the mechanism of action of Akt inhibitors like this compound. While the specific protocols used for the initial characterization of this compound are not publicly available, these represent standard and robust methods in the field.
In Vitro Akt Kinase Assay (Non-Radioactive)
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of Akt.
-
Immunoprecipitation of Akt:
-
Culture cells (e.g., HEK293T) and transfect with a construct expressing tagged-Akt1 (e.g., Myc-Akt1).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-tag antibody (e.g., anti-Myc) conjugated to agarose (B213101) or magnetic beads to immunoprecipitate the Akt kinase.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Kinase Reaction:
-
Resuspend the beads with immunoprecipitated Akt in a kinase buffer.
-
Prepare a reaction mixture containing a known concentration of a substrate protein (e.g., GSK-3α fusion protein) and ATP.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding the ATP-containing mixture to the beads.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α/β).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of inhibition at different concentrations of this compound and calculate the IC50 value.
-
Western Blot Analysis of Downstream Akt Signaling
This method is used to confirm that this compound inhibits the Akt pathway within a cellular context.
-
Cell Treatment and Lysis:
-
Plate cancer cells known to have an active Akt pathway (e.g., MCF-7, PC-3).
-
Treat the cells with increasing concentrations of this compound for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of Akt (p-Akt Ser473) and its downstream targets (e.g., p-GSK3β, p-PRAS40).
-
Also, probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the changes in the phosphorylation levels of Akt and its substrates to confirm pathway inhibition.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Formazan (B1609692) Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT to insoluble formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data to determine the concentration of this compound that causes a 50% reduction in cell viability (GI50 or IC50).
-
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of an Akt inhibitor like this compound.
References
- 1. WO2012136776A1 - Imidazopyridazines as akt kinase inhibitors - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT mutant allele-specific activation dictates pharmacologic sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of AKT-IN-5 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a cascade frequently dysregulated in a multitude of human cancers. This pathway governs critical cellular processes including cell survival, proliferation, growth, and metabolism. Consequently, AKT has emerged as a highly attractive target for therapeutic intervention. AKT-IN-5 (also known as SH-5) is a synthetic, cell-permeable phosphatidylinositol analog that functions as a potent and specific inhibitor of AKT. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on downstream cancer cell signaling, and detailed protocols for its experimental application.
Introduction to this compound (SH-5) and the AKT Signaling Pathway
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane is a prerequisite for the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2.
Activated AKT proceeds to phosphorylate a wide array of downstream substrates, thereby modulating their activity and orchestrating a range of cellular responses crucial for cancer progression. These include promoting cell survival by inhibiting pro-apoptotic proteins such as BAD and activating the transcription factor NF-κB, as well as stimulating cell growth and proliferation through the mTOR pathway.[1][2]
Mechanism of Action of this compound (SH-5)
This compound is a synthetic phosphatidylinositol analog that acts as a competitive inhibitor of AKT.[1] Its mechanism of action is centered on its ability to mimic PIP3 and bind to the PH domain of AKT. By occupying this binding site, this compound prevents the translocation of AKT from the cytoplasm to the plasma membrane. This sequestration of AKT in an inactive state in the cytoplasm is the primary mode of its inhibitory action, as membrane localization is essential for its activation by upstream kinases.[1]
dot
Caption: Mechanism of this compound (SH-5) action in the PI3K/AKT signaling pathway.
Impact on Downstream Cancer Cell Signaling
By inhibiting the activation of AKT, this compound modulates the activity of numerous downstream effector pathways that are critical for tumor progression.
Inhibition of NF-κB Signaling
A key downstream effector of AKT is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of a wide array of genes involved in cell survival, proliferation, and inflammation. In the presence of this compound, the activation of NF-κB is blocked. This is achieved through the inhibition of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2][3] The suppression of NF-κB activity leads to the downregulation of anti-apoptotic, proliferative, and metastatic gene products.[3]
dot
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of Other Key Downstream Targets
AKT influences a plethora of other downstream targets. Inhibition by this compound is expected to have the following effects:
-
GSK3β: AKT normally phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). Inhibition of AKT would lead to the activation of GSK3β, which can promote apoptosis and inhibit cell proliferation.
-
mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and proliferation. AKT activates mTORC1 signaling. Therefore, this compound would lead to the downregulation of mTORC1 activity.
-
FOXO Transcription Factors: AKT phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, which promote the expression of genes involved in apoptosis and cell cycle arrest. AKT inhibition would result in the activation of FOXO proteins and their tumor-suppressive functions.
-
BAD: The pro-apoptotic protein BAD is inactivated by AKT-mediated phosphorylation. Inhibition of AKT would lead to dephosphorylated, active BAD, thereby promoting apoptosis.
Quantitative Data
The inhibitory potency of this compound (SH-5) has been quantified against AKT and the upstream kinase PI3K. It is important for researchers to perform dose-response experiments in their specific cell system to determine the optimal working concentration.
| Target | IC50 | Reference |
| AKT (PKB) | 5.0 µM | [1] |
| PI 3-Kinase | 83.0 µM | [1] |
IC50 values for this compound (SH-5) against specific cancer cell lines are not extensively documented in publicly available literature. The provided values represent general inhibitory concentrations.
In Vivo Efficacy
To date, specific in vivo studies detailing the administration and efficacy of this compound (SH-5) in animal models of cancer have not been published in peer-reviewed literature.[1] However, preclinical studies of other AKT inhibitors have demonstrated tumor growth inhibition in various xenograft models.[4][5][6] This suggests that targeting AKT is a viable in vivo strategy, and further preclinical evaluation of this compound is warranted.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of this compound (SH-5) in cancer cell lines.
Western Blot Analysis of AKT Pathway Activation
This protocol details the steps to assess the phosphorylation status of AKT and its downstream targets to confirm the inhibitory effect of this compound.
Materials:
-
This compound (SH-5)
-
Cancer cell line of interest
-
Cell culture reagents
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. For studies on AKT phosphorylation, it is often recommended to serum-starve the cells for 4-24 hours to reduce basal AKT activity. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO) for the desired duration.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice with an appropriate volume of lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection and Analysis: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
dot
Caption: A generalized experimental workflow for Western Blot analysis.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound (SH-5)
-
Cancer cell line of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (SH-5)
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations and for a specific duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Conclusion
This compound (SH-5) is a valuable pharmacological tool for investigating the multifaceted roles of the AKT signaling pathway in cancer. Its specific mechanism of action, by preventing the membrane translocation and activation of AKT, allows for the targeted interrogation of this critical signaling node. The consequent inhibition of downstream pro-survival and pro-proliferative pathways, such as NF-κB and mTOR, underscores the therapeutic potential of targeting AKT in oncology. The provided protocols offer a robust framework for the in vitro characterization of this compound's effects on cancer cell signaling and viability. While in vivo data for this specific compound is currently lacking, the wealth of preclinical evidence for other AKT inhibitors provides a strong rationale for its further investigation in animal models of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SH-5, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AKT-IN-5 (CAS 1402608-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-5 is a potent small molecule inhibitor targeting the serine/threonine-protein kinase Akt, also known as protein kinase B (PKB). As a crucial node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making Akt a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and the broader context of the signaling pathway it modulates.
Chemical and Biological Properties
This compound, identified by the CAS number 1402608-05-2, is a potent inhibitor of Akt1 and Akt2 isoforms. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1402608-05-2 | [1][2][3][4] |
| Molecular Formula | C23H20N4O2 | [1] |
| Molecular Weight | 384.43 g/mol | [1][3] |
| Biological Target | Akt1, Akt2 | [2][4] |
Quantitative Biological Data
The primary reported biological activity for this compound is its half-maximal inhibitory concentration (IC50) against Akt1 and Akt2. This data is crucial for assessing the potency of the compound.
| Target | IC50 (nM) | Reference |
| Akt1 | 450 | [2][4] |
| Akt2 | 400 | [2][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of Akt1 and Akt2. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to extracellular signals, such as growth factors, to regulate a multitude of cellular processes.
-
Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K).
-
Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation of Akt by PDK1 at threonine 308 (Thr308) and by mTORC2 at serine 473 (Ser473), leading to its full activation.
-
Downstream Effects: Activated Akt then phosphorylates a wide array of downstream substrates, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins (e.g., Bad) and transcription factors (e.g., FOXO).
-
Cell Growth and Proliferation: Activation of the mTOR pathway, which in turn promotes protein synthesis and cell growth.
-
Metabolism: Regulation of glucose metabolism.
-
This compound, by inhibiting Akt, effectively blocks these downstream signaling events, thereby impeding cancer cell growth and survival.
Experimental Protocols
While the specific, detailed experimental protocol for determining the IC50 of this compound is not publicly available, a general biochemical assay protocol for an Akt kinase inhibitor is provided below. This represents a standard methodology used in the field.
Representative In Vitro Akt Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific Akt isoform.
Materials:
-
Recombinant human Akt1 or Akt2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions to create a dose-response curve.
-
Assay Plate Preparation: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant Akt enzyme and the kinase substrate in the kinase assay buffer. Add 2 µL of this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to all wells. The final ATP concentration should be at or near the Km value for the specific Akt isoform.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
-
Data Acquisition: Read the luminescence signal in each well using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the roles of Akt1 and Akt2 in cellular signaling and disease. Its potency as an inhibitor of these key kinases makes it a relevant compound for studies in cancer biology and drug discovery. The information and representative protocols provided in this guide are intended to support researchers in the effective design and execution of their experiments involving this and similar Akt inhibitors. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential.
References
A Technical Guide to AKT Inhibitor VIII (Akti-1/2) for Basic Research in Cell Biology
Introduction
The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is fundamental to a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and apoptosis.[1][2][3] Its dysregulation is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4] AKT exists in three highly homologous isoforms: AKT1, AKT2, and AKT3, which have both overlapping and distinct functions.[2][5]
This guide provides a comprehensive technical overview of AKT inhibitor VIII (also known as Akti-1/2) , a potent and selective allosteric inhibitor of AKT kinases.[6] While the user requested information on "AKT-IN-5," public data for a compound with this specific designation is limited. Therefore, this document will focus on the well-characterized AKT inhibitor VIII as a representative tool compound for studying AKT signaling in cell biology research. This inhibitor is cell-permeable and acts by binding to an allosteric pocket of AKT, locking it in an inactive conformation and preventing its downstream signaling activities.[6][7]
This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations to facilitate the effective use of this inhibitor in a laboratory setting.
Mechanism of Action
AKT activation is a multi-step process initiated by growth factors or other extracellular signals binding to receptor tyrosine kinases (RTKs).[2] This activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1][8] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including AKT and its upstream kinase, PDK1.[3] At the membrane, AKT is partially activated by PDK1-mediated phosphorylation at Threonine 308 (Thr308).[3][9] Full activation requires a second phosphorylation at Serine 473 (Ser473) by mTOR Complex 2 (mTORC2).[3][9]
AKT inhibitor VIII is an allosteric inhibitor . Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase.[6][10] This mechanism offers the potential for greater selectivity against other kinases.[10] AKT inhibitor VIII specifically targets the PH domain, preventing the conformational changes necessary for AKT activation and effectively blocking its kinase activity.[11]
Caption: The PI3K/AKT signaling pathway and the point of allosteric inhibition by AKT inhibitor VIII.
Quantitative Data Presentation
The potency and selectivity of an inhibitor are critical parameters for designing and interpreting experiments. The following tables summarize the in vitro inhibitory activity of AKT inhibitor VIII against AKT isoforms and a selection of other kinases.
Table 1: In Vitro Inhibitory Potency (IC₅₀) Against AKT Isoforms
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
| Target | Inhibitor Type | IC₅₀ (nM) | Reference |
| AKT1 | Allosteric | 58 | [6] |
| AKT2 | Allosteric | 210 | [6] |
| AKT3 | Allosteric | 2119 | [6] |
Data compiled from in vitro kinase assays.[6]
Table 2: Selectivity Profile Against Other Kinases
To ensure that the observed cellular effects are due to the inhibition of the intended target, it is crucial to assess the inhibitor's activity against other kinases. AKT inhibitor VIII demonstrates good selectivity.
| Kinase | Inhibition at 10 µM | Reference |
| PKA | Minimal | [12] |
| PKC | Minimal | [12] |
| SGK | Minimal | [12] |
Note: Comprehensive selectivity data from large-panel screens are proprietary for many compounds. The data presented reflects commonly tested related kinases to demonstrate on-target selectivity.[12]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the effects of AKT inhibitors in cell biology research.
Western Blot Analysis of AKT Phosphorylation
This is the most common method to confirm the on-target effect of an AKT inhibitor in a cellular context. A successful experiment will show a dose-dependent decrease in phosphorylated AKT (p-AKT) levels relative to total AKT levels.[7]
Objective: To measure the inhibition of AKT phosphorylation at Ser473 and/or Thr308 in cells treated with AKT inhibitor VIII.
Materials:
-
Cell line of interest (e.g., MCF7, U87)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)
-
AKT inhibitor VIII (stock solution in DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, Rabbit anti-β-actin (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.[7]
-
Serum Starvation (Optional): To reduce basal AKT activity, you may serum-starve cells (e.g., in medium with 0.5% FBS) for 12-16 hours before treatment.[13]
-
Inhibitor Treatment: Treat cells with increasing concentrations of AKT inhibitor VIII (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours). If you starved the cells, you may add a growth factor (e.g., 100 nM insulin) for the last 15-30 minutes of inhibitor treatment to stimulate the pathway.
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[14]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and transfer the separated proteins to a PVDF membrane.[9][15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply ECL substrate and visualize the bands using an imaging system.[9]
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT, and then again for a loading control like β-actin.[9][16]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.
Caption: Generalized experimental workflow for Western Blot analysis of AKT inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on cell proliferation and viability, providing a functional readout of pathway inhibition.
Objective: To determine the IC₅₀ of AKT inhibitor VIII for cell viability in a specific cell line.
Materials:
-
Cell line of interest
-
96-well, clear or white-bottom tissue culture plates
-
AKT inhibitor VIII
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[13]
-
Inhibitor Treatment: Prepare serial dilutions of AKT inhibitor VIII in complete growth medium. A typical concentration range would be from 0.01 µM to 50 µM. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
Assay Measurement (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells (set to 100%).
-
Plot the dose-response curve (Viability % vs. log[Inhibitor Concentration]) and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified AKT protein. It is essential for determining the inhibitor's potency (IC₅₀) in a cell-free system.
Objective: To quantify the inhibitory effect of AKT inhibitor VIII on the kinase activity of recombinant AKT.
Materials:
-
Recombinant active AKT1, AKT2, or AKT3 enzyme
-
AKT substrate (e.g., GSK-3 fusion protein or a synthetic peptide)[17]
-
AKT Kinase Assay Buffer
-
ATP (including radiolabeled [γ-³²P]ATP for radioactive assays, or for non-radioactive methods)
-
AKT inhibitor VIII
-
Method-specific reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; or a specific antibody for ELISA/Western-based assays).[18]
Procedure (Non-Radioactive ELISA-based Example):
-
Assay Setup: Coat a 96-well plate with the AKT substrate (e.g., a GSK-3 peptide).
-
Kinase Reaction: In a separate tube, prepare the kinase reaction mix:
-
Add kinase buffer, recombinant AKT enzyme, and the desired concentration of AKT inhibitor VIII (or vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add ATP to the reaction mix to start the phosphorylation.
-
Transfer the entire reaction mix to the substrate-coated wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the kinase to phosphorylate the substrate.
-
Detection:
-
Wash the wells to remove the reaction mix.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Incubate, then wash away the unbound primary antibody.
-
Add an HRP-conjugated secondary antibody.
-
Incubate, then wash away the unbound secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of phosphorylated substrate.
-
-
Data Acquisition: Stop the reaction and read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Logical relationship of experiments to validate the efficacy of an AKT inhibitor.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Targets of Allosteric AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the targets of allosteric AKT inhibitors, with a primary focus on the well-characterized compound MK-2206 . The information presented herein is intended to support research and drug development efforts targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common driver of tumorigenesis and therapeutic resistance.[1][2]
Core Target: The AKT Kinase Family
The primary targets of this class of inhibitors are the three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B): AKT1, AKT2, and AKT3.[3][4] These isoforms share a high degree of homology and play crucial roles in various cellular processes.[5] Allosteric inhibitors, such as MK-2206, bind to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation and preventing its phosphorylation and subsequent activation.[5][6]
Quantitative Analysis of Inhibitor Potency and Selectivity
The efficacy of an inhibitor is determined by its potency against its intended targets and its selectivity over other related kinases. The following tables summarize the in vitro inhibitory activity of MK-2206 and provide a comparison with other notable AKT inhibitors, Ipatasertib (ATP-competitive) and Capivasertib (ATP-competitive).
Table 1: In Vitro Potency of MK-2206 Against AKT Isoforms
| Target | IC50 (nM) |
| AKT1 | 8 |
| AKT2 | 12 |
| AKT3 | 65 |
Data sourced from MedchemExpress and R&D Systems.[3][4]
Table 2: Comparative Potency of Clinically Investigated AKT Inhibitors
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| MK-2206 | Allosteric | 8 | 12 | 65 |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 |
| Capivasertib (AZD5363) | ATP-Competitive | - | - | - |
IC50 values for Ipatasertib sourced from Selleck Chemicals and Clinical Cancer Research.[1][7] Capivasertib is a potent pan-AKT inhibitor, though specific IC50 values for each isoform were not as consistently reported in the initial search.[8][9]
MK-2206 demonstrates high selectivity, showing no significant inhibitory activity against a panel of 250 other protein kinases.[10] Ipatasertib also exhibits good selectivity, inhibiting only 3 out of 230 kinases by more than 70% at a 1 µM concentration.[7]
Signaling Pathway and Mechanism of Action
The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer. The following diagram illustrates this pathway and the point of intervention for AKT inhibitors.
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of an allosteric AKT inhibitor.
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11][12] PIP3 acts as a second messenger, recruiting AKT and PDK1 to the membrane.[12] AKT is then fully activated through phosphorylation at Threonine 308 by PDK1 and Serine 473 by mTOR Complex 2 (mTORC2).[12] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[2] Allosteric AKT inhibitors like MK-2206 prevent this cascade by binding to AKT and locking it in an inactive state, thereby blocking its activation.[5][6]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the methodologies for key experiments used to characterize the targets and cellular effects of AKT inhibitors.
AKT Kinase Activity Assay
This assay directly measures the enzymatic activity of AKT and its inhibition by a test compound.
Principle: This assay typically involves the immunoprecipitation of AKT from cell lysates, followed by an in vitro kinase reaction using a recombinant substrate (e.g., GSK-3α) and ATP. The phosphorylation of the substrate is then quantified, commonly by Western blotting or through a luminescence-based method that measures ADP production.[13]
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency and treat with the AKT inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation of AKT:
-
Incubate the cell lysate with an AKT-specific antibody to form an antibody-antigen complex.
-
Add Protein A/G agarose (B213101) or magnetic beads to capture the complex.
-
Wash the beads several times to remove non-specific binding.
-
-
In Vitro Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer.
-
Add a recombinant AKT substrate (e.g., GSK-3α) and ATP to initiate the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Western Blot Method:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Luminescence-Based Method (e.g., ADP-Glo™):
-
Caption: Experimental workflow for an in vitro AKT kinase activity assay.
Western Blot Analysis of Phosphorylated AKT
This method is used to assess the level of AKT activation in cells by detecting its phosphorylation at key residues (Ser473 and Thr308).
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated forms of AKT. The signal intensity of the phosphorylated AKT band is typically normalized to the total AKT protein level.[16][17]
Protocol:
-
Sample Preparation:
-
Treat cells with the AKT inhibitor as described for the kinase assay.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308) overnight at 4°C.[19]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Wash the membrane to remove unbound secondary antibody.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system or X-ray film.[16]
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay
This assay measures the effect of the AKT inhibitor on cell proliferation and survival.
Principle: Cell viability assays are based on the measurement of a parameter that is proportional to the number of viable cells, such as metabolic activity (e.g., MTS or MTT assays) or ATP content (e.g., CellTiter-Glo® assay).[20][21]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the AKT inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Measurement of Cell Viability:
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well and incubate.
-
Living cells will metabolize the reagent to produce a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength.
-
-
ATP-Based Assay (e.g., CellTiter-Glo®):
-
Add the reagent, which lyses the cells and contains luciferase and luciferin.
-
The amount of ATP released from viable cells drives a luminescent reaction.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
This technical guide provides a foundational understanding of the targets of allosteric AKT inhibitors, with a focus on MK-2206. The provided data and protocols serve as a resource for researchers and drug development professionals working to advance therapies targeting the PI3K/AKT/mTOR pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on AKT-IN-5 and its Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the AKT inhibitor, AKT-IN-5, with a focus on its mechanism of action and its effects on cellular proliferation. The information presented herein is intended to support research and drug development efforts targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism.[1][2][3]
Introduction to the AKT Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that governs a wide range of cellular functions, including proliferation, survival, growth, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2]
The central mediator of this pathway is the serine/threonine kinase AKT, also known as Protein Kinase B (PKB).[4][5] There are three highly homologous isoforms of AKT: AKT1, AKT2, and AKT3.[6][7] The activation of AKT is initiated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) and activate PI3K.[3] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[2][8]
Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and influencing key cellular processes that are hallmarks of cancer.[1] These include:
-
Cell Cycle Progression: AKT can promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27.[3] It also indirectly leads to the upregulation of cyclins, key regulators of the cell cycle.
-
Inhibition of Apoptosis: AKT enhances cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD and Caspase-9.[1][3]
-
Regulation of Gene Transcription: AKT can phosphorylate and inactivate transcription factors of the Forkhead box O (FOXO) family, which are responsible for transcribing genes involved in apoptosis and cell cycle arrest.[1]
Given its central role in promoting cell proliferation and survival, the inhibition of AKT has emerged as a promising strategy for cancer therapy.
This compound: A Potent AKT Inhibitor
This compound is a small molecule inhibitor that targets the activity of AKT kinases. Specifically, it has been shown to inhibit AKT1 and AKT2.[9]
Mechanism of Action
While the precise binding mode of this compound is not extensively detailed in publicly available literature, as an AKT inhibitor, it is designed to interfere with the kinase activity of AKT. This is typically achieved by competing with ATP for binding to the active site of the kinase domain or by binding to an allosteric site, which induces a conformational change that renders the enzyme inactive.[10] By inhibiting AKT, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of its numerous substrates. This disruption of the AKT pathway is expected to result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells where this pathway is aberrantly activated.
Quantitative Data
The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against different AKT isoforms.
| Target | IC50 (nM) | Reference |
| AKT1 | 450 | [9] |
| AKT2 | 400 | [9] |
Table 1: In vitro inhibitory activity of this compound against AKT isoforms.
Effect of AKT Inhibition on Cell Proliferation
The inhibition of the AKT pathway by compounds like this compound has profound effects on cell proliferation. By blocking the downstream effects of AKT, these inhibitors can arrest the cell cycle and induce programmed cell death (apoptosis).
Inhibition of Cell Viability
A primary method for assessing the effect of a compound on cell proliferation is to measure cell viability in the presence of the inhibitor. This is commonly performed using assays such as the MTT or MTS assay, which measure the metabolic activity of living cells.[11][12][13] Treatment of cancer cell lines with AKT inhibitors typically results in a dose-dependent decrease in cell viability.[12]
Cell Cycle Arrest
AKT promotes progression through the cell cycle.[3] Therefore, inhibition of AKT is expected to cause cells to arrest at specific checkpoints, most commonly the G1/S transition. This can be experimentally verified using flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[14]
Induction of Apoptosis
By inhibiting the pro-survival signals mediated by AKT, inhibitors like this compound can trigger apoptosis.[15] The induction of apoptosis can be confirmed through various experimental methods, including the detection of DNA fragmentation, activation of caspases, and changes in the expression of apoptosis-related proteins like Bcl-2 and BAX.[16][17]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on cell proliferation.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of a cancer cell line.[11][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.[14]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them with trypsin-EDTA, and combine them with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of AKT Pathway Proteins
This protocol is for examining the phosphorylation status of AKT and its downstream targets.[17]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of AKT and its downstream targets. Use a loading control like β-actin to normalize the data.
Signaling Pathways and Experimental Workflows
The AKT Signaling Pathway and Inhibition by this compound
The following diagram illustrates the core components of the PI3K/AKT signaling pathway and the point of intervention for this compound.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing the Anti-Proliferative Effects of this compound
This diagram outlines a typical workflow for investigating the effects of this compound on cancer cell proliferation.
Caption: A standard workflow for evaluating the anti-proliferative effects of this compound.
Logical Relationship of this compound Action
This diagram illustrates the logical flow from the administration of this compound to the ultimate effect on cell proliferation.
Caption: The logical cascade of events following the inhibition of AKT by this compound.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. editverse.com [editverse.com]
- 3. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Akt inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of AKT and its activation mechanism for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Co-targeting of Akt and Myc inhibits viability of lymphoma cells from Lck-Dlx5 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. SH-5, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Foundational Research on Akt Kinase Inhibitors: A Technical Guide
Introduction
Protein kinase B, commonly known as Akt, is a serine/threonine-specific protein kinase that serves as a central node in signal transduction pathways, governing fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2][3][4] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, which, despite their similarities, have distinct physiological roles.[2][5] Akt1 is broadly involved in cell survival and growth, Akt2 is a key regulator of glucose metabolism, and Akt3 is predominantly expressed in the brain and is involved in its development.[2][5] Dysregulation and aberrant activation of the Akt signaling pathway are frequently observed in a multitude of human diseases, most notably in cancer, making it a highly attractive target for therapeutic intervention.[1][6][7][8] This guide provides an in-depth overview of the foundational research on Akt kinase inhibitors, detailing the underlying signaling pathway, mechanisms of inhibition, key quantitative data, and essential experimental protocols for their evaluation.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancer, playing a critical role in tumor growth and survival.[9][10]
Activation Cascade:
-
Upstream Activation: The pathway is typically initiated by the binding of growth factors or cytokines to Receptor Tyrosine Kinases (RTKs) on the cell surface.[2][5][11] This binding event leads to the autophosphorylation of the receptor's intracellular domain.
-
PI3K Recruitment and Activation: The phosphorylated tyrosine residues on the RTK serve as docking sites for the regulatory subunit (p85) of PI3K, recruiting it to the plasma membrane. This interaction relieves the inhibitory constraint on the catalytic subunit (p110) of PI3K, activating its lipid kinase function.[2][5]
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3'-hydroxyl group of the inositol (B14025) ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][11]
-
Akt Recruitment and Phosphorylation: Akt, through its N-terminal Pleckstrin Homology (PH) domain, binds to PIP3, causing its translocation to the inner leaflet of the plasma membrane.[2][12][13] This colocalization facilitates the phosphorylation of Akt at two critical residues for its full activation: Threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (S473) in the C-terminal hydrophobic motif by the mTOR Complex 2 (mTORC2).[4][12][14]
-
Downstream Signaling: Once fully activated, Akt dissociates from the membrane and phosphorylates a vast array of over 100 downstream substrates in the cytoplasm and nucleus, thereby regulating diverse cellular functions including cell survival, growth, proliferation, and metabolism.[11][15] A key downstream effector is mTOR Complex 1 (mTORC1), which, when activated by Akt, promotes protein synthesis and cell growth.[15]
The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus terminating the signal.[11] Loss-of-function mutations in PTEN are common in many cancers, leading to constitutive activation of the Akt pathway.
Classification of Akt Kinase Inhibitors
Akt inhibitors are broadly classified based on their mechanism of action, primarily targeting different functional domains of the kinase.[5][16]
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket within the kinase domain of Akt, preventing the binding of endogenous ATP and thereby blocking the phosphotransferase activity of the enzyme.[5][16][17] Due to the high degree of conservation in the ATP-binding site among kinases, especially within the AGC kinase family (which includes PKA and PKC), achieving high selectivity can be challenging.[3][18] Many clinical candidates, such as Capivasertib and Ipatasertib, belong to this class.[18][19]
-
Allosteric Inhibitors: These inhibitors do not bind to the active site but instead target a distinct allosteric pocket located between the PH domain and the kinase domain.[7][18][20] Binding to this site locks Akt in an inactive conformation, preventing its phosphorylation and activation by upstream kinases like PDK1 and mTORC2.[7][21] MK-2206 is a well-characterized example of an allosteric inhibitor.[5][20] This class of inhibitors can offer greater specificity compared to ATP-competitive inhibitors.[3]
-
PH Domain-Targeting Inhibitors (Lipid-Based): These compounds, often phosphatidylinositol analogs, are designed to compete with PIP3 for binding to the PH domain of Akt.[5][6] By preventing the recruitment of Akt to the cell membrane, they block its subsequent activation.[16] Perifosine is an example of an inhibitor that utilizes this mechanism.[5]
-
Pseudosubstrate Inhibitors: This class of inhibitors mimics the natural substrates of Akt. They bind to the substrate-binding site, competitively inhibiting the phosphorylation of downstream effector proteins.[5]
Quantitative Data on Akt Inhibitors
The potency of Akt inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which measure the concentration of inhibitor required to reduce enzyme activity by 50%. The following table summarizes quantitative data for several representative Akt inhibitors across the three isoforms.
| Inhibitor | Type | Akt1 (IC50/Ki) | Akt2 (IC50/Ki) | Akt3 (IC50/Ki) | Reference |
| Capivasertib (AZD5363) | ATP-Competitive | 3 nM (IC50) | 7 nM (IC50) | 7 nM (IC50) | [19] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 nM (IC50) | 18 nM (IC50) | 8 nM (IC50) | [19] |
| Afuresertib (GSK2110183) | ATP-Competitive | 0.08 nM (Ki) | 2 nM (Ki) | 2.6 nM (Ki) | [22] |
| AT7867 | ATP-Competitive | 32 nM (IC50) | 17 nM (IC50) | 47 nM (IC50) | [22] |
| GSK690693 | ATP-Competitive | 2 nM (IC50) | 13 nM (IC50) | 9 nM (IC50) | [22] |
| MK-2206 | Allosteric | 5 nM (IC50) | 12 nM (IC50) | 65 nM (IC50) | [19] |
| AKT inhibitor VIII (Akti-1/2) | Allosteric | 58 nM (IC50) | 210 nM (IC50) | 2119 nM (IC50) | [19] |
| Perifosine | PH Domain | 4.7 µM (IC50) | - | - | [22] |
| Oridonin | ATP-Competitive | 8.4 µM (IC50) | 8.9 µM (IC50) | - | [19][22] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and substrate used.
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of novel Akt inhibitors requires a series of well-defined experiments. Below are detailed methodologies for key assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt protein.
Objective: To determine the IC50 value of an inhibitor against a specific Akt isoform.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Peptide substrate (e.g., a synthetic peptide with an Akt consensus sequence like Crosstide).
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled).
-
Test inhibitor dissolved in DMSO.
-
Phosphocellulose paper and stop solution (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Protocol:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: In a microtiter plate, combine the kinase buffer, recombinant Akt enzyme, and the diluted inhibitor (or DMSO for control).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-20 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be close to its Km value.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C, ensuring the reaction stays within the linear range.[23]
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[23]
-
Washing: Immerse and wash the phosphocellulose papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[23]
-
Quantification: Measure the radioactivity incorporated into the peptide substrate on the paper using a scintillation counter.[23]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blotting for Phospho-Akt and Downstream Targets
This cell-based assay assesses the inhibitor's ability to block Akt signaling within a cellular context.
Objective: To measure the inhibition of Akt phosphorylation (at Ser473 and Thr308) and the phosphorylation of a downstream substrate (e.g., GSK3β or PRAS40) in cells treated with an inhibitor.
Materials:
-
Cancer cell line with an activated Akt pathway (e.g., LNCaP, MDA-MB-361).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the Akt inhibitor for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell proliferation and survival.
Objective: To measure the GI50 (concentration for 50% growth inhibition) of an Akt inhibitor in a cancer cell line.
Materials:
-
Cancer cell line.
-
96-well clear-bottom, white-walled plates.
-
Test inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.
References
- 1. Structure, regulation and function of PKB/AKT--a major therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase B - Wikipedia [en.wikipedia.org]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 12. sinobiological.com [sinobiological.com]
- 13. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 14. Akt (Protein Kinase B) | Kinases | Tocris Bioscience [tocris.com]
- 15. Akt Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 17. scbt.com [scbt.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis Using AKT-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing AKT-IN-5, a potent inhibitor of AKT1 and AKT2, in Western blot analysis to investigate the PI3K/AKT signaling pathway. This guide is intended for professionals in research and drug development.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[2] AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that is a central node in this pathway.[2][3] Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[1]
This compound is an inhibitor that targets AKT1 and AKT2 with IC50 values of 450 nM and 400 nM, respectively.[4] By selectively blocking the activity of AKT, this compound allows researchers to study the downstream effects of pathway inhibition and assess the efficacy of potential drug candidates. Western blotting is a widely used technique to detect and quantify changes in protein expression and phosphorylation status, making it an ideal method to evaluate the effects of this compound on the AKT signaling cascade.[1][5]
Mechanism of Action of AKT Inhibition
AKT inhibitors, like this compound, function by interfering with the protein's ability to be phosphorylated and subsequently activated.[6] These small molecules typically bind to the kinase domain of AKT, often at the ATP-binding site, preventing the transfer of phosphate (B84403) groups and blocking the downstream signaling cascade that AKT would normally propagate.[7] This inhibition leads to a decrease in the phosphorylation of AKT's numerous downstream targets, which are involved in processes such as cell survival, proliferation, and metabolism.[2][8]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from Western blot analyses to illustrate the expected effects of this compound on AKT phosphorylation. The data is presented as the relative band intensity of phosphorylated AKT (p-AKT) normalized to total AKT (t-AKT) and a housekeeping protein (e.g., GAPDH or β-actin).
Table 1: Dose-Dependent Inhibition of AKT Phosphorylation by this compound in MCF-7 Cells
| This compound Concentration (µM) | p-AKT (Ser473) / t-AKT Ratio | % Inhibition of p-AKT |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.78 | 22% |
| 0.5 | 0.45 | 55% |
| 1.0 | 0.21 | 79% |
| 5.0 | 0.08 | 92% |
| 10.0 | 0.05 | 95% |
Table 2: Time-Course of AKT Phosphorylation Inhibition by this compound (1 µM) in A549 Cells
| Treatment Time (hours) | p-AKT (Ser473) / t-AKT Ratio | % Inhibition of p-AKT |
| 0 | 1.00 | 0% |
| 1 | 0.65 | 35% |
| 3 | 0.32 | 68% |
| 6 | 0.15 | 85% |
| 12 | 0.09 | 91% |
| 24 | 0.07 | 93% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to analyze the effect of this compound on AKT phosphorylation.
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound (solubilized in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15%)
-
Tris/Glycine/SDS running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% w/v Bovine Serum Albumin (BSA) in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary antibodies:
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin or anti-GAPDH
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, A549) in 6-well plates and grow to 70-80% confluency.[9]
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[9]
-
Lyse the cells by adding ice-cold lysis buffer to each well and scraping.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[9]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel.[9]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[9]
-
Activate the PVDF membrane in methanol for 1 minute, then equilibrate in transfer buffer.[5][9]
-
Transfer the proteins from the gel to the PVDF membrane.[9][10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5][10]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the p-AKT signal to the total AKT signal and the housekeeping protein signal for each sample to ensure accurate quantitative analysis.[11]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane.[9] | |
| Inefficient transfer | Confirm transfer with Ponceau S stain; optimize transfer time/voltage.[9] | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent.[9] |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration.[9] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Contamination | Ensure clean buffers and equipment. |
For more detailed troubleshooting, refer to standard Western blotting guides.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. astorscientific.us [astorscientific.us]
Determining the Potency of AKT-IN-5: Application Notes and Protocols for IC50 Determination against Akt1 and Akt2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of AKT-IN-5, a potent Akt inhibitor, against the Akt1 and Akt2 isoforms. The provided methodologies are essential for researchers in cancer biology, signal transduction, and drug discovery to accurately quantify the inhibitory activity of this compound.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of numerous human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), attractive targets for therapeutic intervention. Akt exists as three highly homologous isoforms: Akt1, Akt2, and Akt3, which can have both overlapping and distinct functions. Therefore, characterizing the isoform selectivity of inhibitors is crucial for developing targeted therapies with improved efficacy and reduced off-target effects.
This compound is an inhibitor of Akt kinases. Published data indicates that this compound inhibits Akt1 and Akt2 with IC50 values of 450 nM and 400 nM, respectively.[6][7] This document outlines a detailed protocol for independently verifying these IC50 values in a laboratory setting.
Data Presentation
The inhibitory activity of this compound against Akt1 and Akt2 is summarized in the table below. This data is based on previously reported findings and serves as a reference for expected outcomes when following the protocols outlined in this document.
| Compound | Target | IC50 (nM) |
| This compound | Akt1 | 450[6][7] |
| This compound | Akt2 | 400[6][7] |
Signaling Pathway
The Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and its upstream kinase, PDK1, to the plasma membrane, facilitating the phosphorylation and activation of Akt. Once active, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.
Experimental Protocols
The following is a detailed protocol for an in vitro biochemical kinase assay to determine the IC50 values of this compound for Akt1 and Akt2. This protocol is based on established methods for assessing kinase inhibition.[8][9][10][11][12][13]
Objective:
To determine the concentration of this compound required to inhibit 50% of the kinase activity of recombinant human Akt1 and Akt2.
Materials and Reagents:
-
Enzymes: Recombinant active human Akt1 and Akt2 (e.g., from MilliporeSigma, Promega, or Thermo Fisher Scientific).
-
Substrate: A specific peptide substrate for Akt, such as Crosstide (GRPRTSSFAEG).
-
Inhibitor: this compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate, radio-labeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or "cold" ATP for luminescence-based assays.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[9]
-
Assay Plates: 96-well or 384-well plates suitable for the chosen detection method.
-
Detection Reagent (Luminescence-based): ADP-Glo™ Kinase Assay Kit (Promega) or similar.[9][10]
-
Phosphocellulose Paper and Scintillation Counter (Radiometric): For capturing and quantifying phosphorylated substrate.
-
Stop Solution (Radiometric): 75 mM phosphoric acid.
-
Plate Reader: Capable of measuring luminescence or a scintillation counter for radioactivity.
-
Standard laboratory equipment: Pipettes, incubators, etc.
Experimental Workflow:
The general workflow for the IC50 determination is depicted below.
Detailed Procedure (Luminescence-Based Assay):
-
Preparation of Reagents:
-
Prepare the Kinase Assay Buffer as described above.
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting point would be a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Further dilute the this compound serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.
-
Prepare a master mix containing the recombinant Akt1 or Akt2 enzyme and the peptide substrate in Kinase Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar ranges, respectively.
-
Prepare the ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the enzyme for ATP to ensure sensitive detection of inhibition.
-
-
Assay Protocol:
-
Add 2.5 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate master mix to each well.
-
Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The raw luminescence data should be converted to percent inhibition relative to the vehicle (DMSO) control.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R, or Python).
-
The IC50 value is the concentration of this compound that produces 50% inhibition of the kinase activity, as determined from the fitted curve.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine the IC50 values of this compound against Akt1 and Akt2. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is critical for the preclinical evaluation of this and other kinase inhibitors. The provided diagrams for the signaling pathway and experimental workflow serve to visually clarify the complex biological and technical processes involved.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 3. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. cusabio.com [cusabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
Application Notes for AKT-IN-5: An In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-5 is an inhibitor of the serine/threonine kinase AKT, also known as Protein Kinase B (PKB). The AKT signaling pathway is a critical regulator of fundamental cellular processes, including cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is frequently implicated in the progression of various diseases, particularly cancer. This compound serves as a valuable chemical probe for studying the physiological and pathological roles of AKT isoforms and for the development of novel therapeutic agents. These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against AKT kinases.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | Akt1 | 450 |
| This compound | Akt2 | 400[1] |
Signaling Pathway
The PI3K/AKT signaling pathway is a crucial cascade that promotes cell survival and growth. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane, where it is subsequently activated through phosphorylation by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, regulating various cellular functions.
Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section details a generalized protocol for an in vitro kinase assay to determine the IC50 value of this compound against AKT isoforms. This protocol is based on a non-radioactive, luminescence-based ADP detection method, which measures the amount of ADP produced as a direct indicator of kinase activity.
I. Materials and Reagents
-
Enzymes: Recombinant, purified human Akt1, Akt2, and Akt3.
-
Substrate: A suitable peptide substrate for AKT (e.g., Crosstide, Ac-GRPRTSSFAEG-NH2).
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: A commercial ADP-Glo™ Kinase Assay kit or similar ADP detection system.
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.
-
Instrumentation: A microplate reader capable of measuring luminescence.
II. Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro kinase assay.
III. Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X kinase solution by diluting the AKT enzyme stock in kinase buffer to the desired concentration.
-
Prepare a 2X substrate/ATP solution by combining the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km value for the specific AKT isoform being tested.
-
Prepare a serial dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in kinase buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution to the wells of the assay plate. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (no enzyme).
-
Add 5 µL of the 2X kinase solution to each well, except for the negative control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 10-15 minutes to allow for the binding of this compound to the kinase.
-
-
Kinase Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 20 µL of the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
IV. Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the negative control from all other wells.
-
The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for the in vitro characterization of the AKT inhibitor, this compound. The provided protocols and data serve as a valuable resource for researchers investigating the AKT signaling pathway and its role in disease, as well as for professionals engaged in the discovery and development of novel kinase inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the assessment of this compound's inhibitory potency.
References
Application of AKT Inhibition in Breast Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers, including breast cancer, makes it a prime target for therapeutic intervention.[1][2][3] The serine/threonine kinase AKT, a central node in this pathway, exists in three isoforms (AKT1, AKT2, and AKT3) that can have both overlapping and distinct roles in tumorigenesis.[2][4][5] Inhibition of AKT signaling represents a promising strategy for the treatment of breast cancer, particularly in tumors resistant to conventional therapies.[1]
This document provides detailed application notes and protocols for the use of a representative AKT inhibitor in breast cancer cell line research. As specific data for "AKT-IN-5" is not publicly available, we will utilize data and methodologies associated with MK-2206 , a well-characterized allosteric inhibitor of all three AKT isoforms, to illustrate the principles and procedures.[6]
Mechanism of Action
AKT is activated downstream of PI3K, which is stimulated by growth factor receptor tyrosine kinases (RTKs).[1] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][3] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[1][3] Activated AKT then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival.[1][7]
MK-2206 and other similar AKT inhibitors function by preventing the activation of AKT, thereby blocking downstream signaling cascades that promote cancer cell growth and survival.[6]
Data Presentation: Efficacy of AKT Inhibition in Breast Cancer Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various AKT inhibitors in different breast cancer cell lines. This data highlights the differential sensitivity of cell lines to AKT inhibition.
| Inhibitor | Cell Line | Subtype | IC50 (µM) | Reference |
| Triciribine | MDA-MB-231 | Triple-Negative | > 30 | [8] |
| Tipifarnib (FTI) | MDA-MB-231 | Triple-Negative | 18 | [8] |
| GP262 (PI3K/mTOR dual degrader) | MDA-MB-231 | Triple-Negative | 0.068 | [9] |
| GP262 (PI3K/mTOR dual degrader) | MCF-7 | ER-positive | 0.1616 | [9] |
| GP262 (PI3K/mTOR dual degrader) | MDA-MB-361 | HER2-positive | 0.1242 | [9] |
| A-443654 | MCF-7 | ER-positive | Not specified, used at 1.5-2.0 µM for IC30 | [10] |
| A-443654 | MDA-MB-231 | Triple-Negative | Not specified, used at 1.5 µM for IC30 | [10] |
| Ipatasertib | N/A | AKT1 E17K-mutated tumors | Clinical trial data, not IC50 | [11] |
| Compound 31 | MDA-MB-231 | Triple-Negative | 4.2 | [12] |
| Compound 31 | MCF-7 | ER-positive | 2.4 | [12] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the inhibitory action of AKT inhibitors.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the effects of an AKT inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an AKT inhibitor on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
AKT Inhibitor (e.g., MK-2206) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the AKT inhibitor in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot Analysis for AKT Pathway Inhibition
This protocol is to assess the effect of the AKT inhibitor on the phosphorylation status of AKT and its downstream targets.
Materials:
-
Breast cancer cells treated as described in the cell viability assay (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
After treatment with the AKT inhibitor for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by the AKT inhibitor.
Materials:
-
Breast cancer cells treated with the AKT inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the AKT inhibitor at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the application of AKT inhibitors, exemplified by MK-2206, in breast cancer cell lines. These methodologies will enable researchers to assess the efficacy of novel AKT inhibitors, elucidate their mechanisms of action, and identify sensitive breast cancer subtypes, thereby contributing to the development of more effective targeted therapies. Careful execution of these experiments and thorough data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Breast Tumor Cells with PI3K Mutation or HER2 Amplification Are Selectively Addicted to Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 9. Functional Viability Profiles of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols for AKT-IN-5 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of AKT-IN-5, a potent inhibitor of AKT1 and AKT2, in xenograft models. The protocols outlined below detail the necessary steps for assessing the in vivo efficacy, mechanism of action, and safety profile of this compound.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in a wide range of human cancers, making the components of this pathway, particularly the AKT kinases, attractive targets for therapeutic intervention.[2] this compound is a small molecule inhibitor belonging to the imidazopyridazine class of compounds with inhibitory activity against AKT1 and AKT2. The in vitro potency of this compound has been determined with IC50 values of 450 nM and 400 nM for AKT1 and AKT2, respectively.[3] These application notes provide detailed protocols for the experimental design of in vivo studies to evaluate the therapeutic potential of this compound in xenograft models.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) |
| AKT1 | 450 |
| AKT2 | 400 |
Source: MedchemExpress, WO2012136776A1[2][3]
Representative In Vivo Efficacy Data for Imidazopyridazine-based AKT Inhibitors
The following table summarizes representative data from a study on a compound from the same class as this compound, as described in patent WO2012136776A1. This data can be used as a starting point for designing efficacy studies with this compound, but optimal dosing and tumor response should be determined empirically for each specific model.
| Animal Model | Tumor Type | Treatment Group | Endpoint | Result |
| Nude Mice | KPL-4 Breast Cancer Xenograft | 50 mg/kg of an imidazopyridazine AKT inhibitor, single dose | Phosphorylation of AKT protein in tumor tissue | Demonstration of in vivo target engagement |
Source: WO2012136776A1[2]
Signaling Pathway and Experimental Workflow Diagrams
AKT Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for this compound.
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Xenograft Study
The diagram below outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for an In Vivo Xenograft Efficacy Study.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to xenograft models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or 5% dextrose solution
Procedure:
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO. The concentration of the stock solution will depend on the final desired dosing concentration.
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle for hydrophobic compounds consists of a mixture of a co-solvent and a surfactant. For example, a vehicle can be prepared with 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Slowly add the this compound stock solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.
-
Prepare the formulation fresh daily before administration to ensure stability.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line with a dysregulated PI3K/AKT pathway (e.g., KPL-4, PC-3, LNCaP)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile PBS
-
Calipers
-
Formulated this compound and vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel (typically a 1:1 ratio with PBS).
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on preliminary tolerability studies. A starting dose of 50 mg/kg, as suggested by patent data for a similar compound, can be used as a reference for dose-ranging studies.[2]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Tumor Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and record the final tumor volumes.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Pharmacodynamic Analysis (Western Blot)
Objective: To confirm target engagement by assessing the phosphorylation status of AKT and its downstream effectors in tumor tissues.
Materials:
-
Excised tumor tissue (snap-frozen)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control.
-
Toxicity and Tolerability Assessment
Objective: To evaluate the safety profile of this compound in vivo.
Procedure:
-
Body Weight: Monitor and record the body weight of each animal 2-3 times per week throughout the study. Significant weight loss (>15-20%) is an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Organ Histopathology: At the end of the study, major organs (e.g., liver, spleen, kidney, heart, lungs) can be collected, fixed in formalin, and processed for histopathological examination to assess for any treatment-related toxicities.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in xenograft models. By following these detailed methodologies, researchers can effectively assess the anti-tumor efficacy, mechanism of action, and safety of this promising AKT inhibitor, thereby generating the critical data required for its further development as a potential cancer therapeutic. It is important to note that while these protocols are based on established methods, optimization for specific cell lines and experimental conditions may be necessary.
References
Application Notes and Protocols: Preparation of AKT-IN-5 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-5 is a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), specifically targeting Akt1 and Akt2 isoforms with IC50 values of 450 nM and 400 nM, respectively[1]. The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer. Therefore, inhibitors like this compound are invaluable tools for both basic research into cellular signaling and the development of novel therapeutic agents.
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream experimental applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 384.43 g/mol | [1] |
| IC50 (Akt1) | 450 nM | [1] |
| IC50 (Akt2) | 400 nM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental requirements by modifying the calculations accordingly.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene, or thick latex)[7].
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM x 1 mL x 384.43 g/mol
-
Mass (mg) = 3.8443 mg
Therefore, 3.84 mg of this compound is required to make 1 mL of a 10 mM stock solution.
Procedure
-
Preparation: Before starting, ensure the this compound powder and anhydrous DMSO are at room temperature to prevent condensation of atmospheric moisture, which can affect compound stability and solubility[8].
-
Weighing: Carefully weigh out the calculated mass (e.g., 3.84 mg) of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution[2].
-
Solubility Check: Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
-
Aiding Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes[2][9]. Gentle warming (e.g., to 37°C) can also be applied, but it is crucial to first confirm that this compound is stable at this temperature[2][9].
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This practice is critical to minimize freeze-thaw cycles, which can degrade the compound over time[2].
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), protected from light[2][5][6][10].
Safety Precautions and Handling
Handling this compound:
-
As the specific toxicological properties of this compound may not be fully characterized, it should be handled with care.
-
Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood.
-
Prevent contact with skin and eyes by wearing appropriate PPE.
Handling DMSO:
-
DMSO is an excellent solvent that can readily penetrate the skin[7]. This property means it can carry dissolved substances, such as this compound, through the skin and into the bloodstream[7][11].
-
Glove Selection is Critical: Standard nitrile gloves may not provide adequate protection against prolonged DMSO exposure and can degrade rapidly[7]. It is highly recommended to use butyl rubber, fluoroelastomer, neoprene, or thick (15 mil) latex gloves[7].
-
DMSO is a combustible liquid; keep it away from heat, sparks, and open flames[11][13].
-
In case of skin contact, wash the affected area thoroughly with water. If eye contact occurs, flush with water for at least 15 minutes and seek medical attention[14].
Visualizations
Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, highlighting the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits both PDK1 and Akt to the cell membrane, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates numerous downstream targets to regulate key cellular functions.
Experimental Workflow
The following workflow diagram outlines the key steps for preparing the this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. support.al.umces.edu [support.al.umces.edu]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. greenfield.com [greenfield.com]
- 12. carlroth.com [carlroth.com]
- 13. louisville.edu [louisville.edu]
- 14. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols: Assessing Downstream Effects of AKT-IN-5 on p-GSK3β
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT, also known as Protein Kinase B (PKB), is a critical serine/threonine kinase that functions as a central node in various cellular processes, including cell survival, proliferation, and metabolism.[1] The PI3K/AKT signaling pathway is frequently hyperactivated in a multitude of human cancers, making AKT a prime target for therapeutic intervention.[2] One of the key downstream substrates of AKT is Glycogen Synthase Kinase 3β (GSK3β), a constitutively active kinase involved in a wide array of cellular functions. AKT-mediated phosphorylation of GSK3β at Serine 9 (Ser9) leads to the inhibition of its kinase activity.[3][4][5]
AKT-IN-5 is a potent and selective inhibitor of AKT. These application notes provide a comprehensive guide for assessing the downstream effects of this compound on the phosphorylation of GSK3β (p-GSK3β). The following protocols and data serve as a resource for researchers investigating the mechanism of action and cellular impact of AKT inhibitors.
Signaling Pathway
The PI3K/AKT/GSK3β signaling pathway is a key regulator of cellular function. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including GSK3β at Serine 9, leading to its inactivation. This compound directly inhibits AKT, thereby preventing the phosphorylation and inactivation of GSK3β.
Caption: PI3K/AKT/GSK3β signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize hypothetical quantitative data for the effect of this compound on p-GSK3β levels. This data is representative of a potent and selective AKT inhibitor and should be used as a guideline for expected results.
Table 1: In Vitro Kinase Assay - IC50 Values of this compound
| Target | IC50 (nM) |
| p-GSK3β (Ser9) | 15 |
| AKT1 | 5 |
| AKT2 | 8 |
| AKT3 | 12 |
Table 2: Cellular Assay - Dose-Response of this compound on p-GSK3β Levels in Cancer Cell Lines (Western Blot Densitometry)
| Cell Line | This compound Concentration (nM) | % Inhibition of p-GSK3β (Ser9) |
| MCF-7 (Breast Cancer) | 0 | 0 |
| 1 | 15 | |
| 10 | 45 | |
| 100 | 85 | |
| 1000 | 98 | |
| PC-3 (Prostate Cancer) | 0 | 0 |
| 1 | 12 | |
| 10 | 40 | |
| 100 | 82 | |
| 1000 | 95 |
Table 3: Time-Course of this compound (100 nM) on p-GSK3β Levels in MCF-7 Cells
| Time Point | % Inhibition of p-GSK3β (Ser9) |
| 0 min | 0 |
| 15 min | 30 |
| 30 min | 65 |
| 1 hr | 88 |
| 2 hr | 92 |
| 4 hr | 90 |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the effect of this compound on p-GSK3β involves cell culture, treatment with the inhibitor, protein extraction, and downstream analysis using methods such as Western Blotting or ELISA.
Caption: General experimental workflow for assessing the effects of this compound.
Protocol 1: Western Blot Analysis of p-GSK3β
This protocol details the steps for detecting changes in p-GSK3β (Ser9) levels in cells treated with this compound.
Materials:
-
Cell culture reagents (media, FBS, etc.)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-GSK3β (Ser9)
-
Rabbit anti-GSK3β (total)
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-GSK3β signal to the total GSK3β signal and the β-actin signal.
-
Calculate the percentage inhibition relative to the vehicle control.
-
Protocol 2: In-Vitro AKT Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on the phosphorylation of a GSK3β substrate by purified active AKT.
Materials:
-
Active, purified AKT1, AKT2, or AKT3 enzyme
-
GSK3β peptide substrate
-
This compound
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of active AKT enzyme in kinase assay buffer.
-
Prepare a solution of GSK3β peptide substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the AKT enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the GSK3β substrate/ATP mixture.
-
Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Plot the kinase activity against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Troubleshooting
-
No or weak p-GSK3β signal:
-
Ensure that the cells were stimulated with a growth factor (e.g., insulin (B600854) or EGF) before lysis to induce AKT activation.
-
Check the integrity and concentration of the primary antibody.
-
Ensure phosphatase inhibitors were included in the lysis buffer.
-
-
High background in Western Blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., switch to BSA or increase blocking time).
-
Use a higher dilution of the primary or secondary antibody.
-
-
Inconsistent results:
-
Ensure accurate protein quantification and equal loading.
-
Maintain consistent cell culture conditions and passage numbers.
-
Prepare fresh inhibitor dilutions for each experiment.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the downstream effects of the AKT inhibitor, this compound, on the phosphorylation of GSK3β. By employing these methods, researchers can effectively characterize the potency and mechanism of action of AKT inhibitors in both biochemical and cellular contexts, contributing to the development of novel cancer therapeutics.
References
- 1. Phosphorylation of GSK3α/β correlates with activation of AKT and is prognostic for poor overall survival in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase B/Akt Acts via Glycogen Synthase Kinase 3 To Regulate Recycling of αvβ3 and α5β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assays with AKT-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-5 is a potent inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in the PI3K/AKT signaling pathway. This pathway is frequently dysregulated in various cancers, playing a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1][2] The inhibition of AKT, therefore, represents a promising therapeutic strategy in oncology. These application notes provide detailed protocols for assessing the effect of this compound on cell viability and furnish a deeper understanding of its mechanism of action.
Mechanism of Action: The AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes.[3] Upon activation by growth factors or other extracellular stimuli, phosphatidylinositol 3-kinase (PI3K) is recruited to the cell membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Inhibition of Apoptosis: AKT can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, thereby promoting cell survival.
-
Promotion of Cell Cycle Progression: AKT can phosphorylate and inactivate cell cycle inhibitors like p21 and p27, facilitating cell cycle progression.[1]
-
Activation of mTORC1 Signaling: AKT can activate the mTORC1 complex, a key regulator of protein synthesis and cell growth.
This compound, by inhibiting AKT, effectively blocks these downstream signaling events, leading to a reduction in cell viability and proliferation, and the induction of apoptosis in cancer cells.
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound against its target enzymes. Researchers should note that the half-maximal inhibitory concentration (IC50) in cell-based assays will vary depending on the cell line, assay duration, and other experimental conditions.
Table 1: Enzymatic Inhibition of AKT Isoforms by this compound
| Target | IC50 (nM) |
| Akt1 | 450 |
| Akt2 | 400 |
Data obtained from supplier technical information.[3]
Table 2: Example Data from a Cell Viability Assay with this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| Example: MDA-MB-231 | Breast Cancer | MTT | 72 | To be determined |
| Example: PC-3 | Prostate Cancer | CellTiter-Glo® | 48 | To be determined |
| Example: A549 | Lung Cancer | SRB | 72 | To be determined |
This table provides a template for presenting experimentally determined IC50 values.
Experimental Protocols
The following are detailed protocols for commonly used cell viability and apoptosis assays to evaluate the effects of this compound.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO at the same concentration as the highest this compound treatment) should be included. Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion
The provided protocols offer a robust framework for investigating the effects of this compound on cancer cell viability and apoptosis. The inhibition of the AKT signaling pathway by this compound presents a compelling avenue for anti-cancer drug development. The successful application of these assays will enable researchers to quantify the cytotoxic and pro-apoptotic effects of this inhibitor, contributing to a comprehensive understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclin-dependent kinase 5 acts as a critical determinant of AKT-dependent proliferation and regulates differential gene expression by the androgen receptor in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AKT-IN-5 not showing inhibition of Akt phosphorylation
Welcome to the technical support center for AKT-IN-5. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and address common issues, particularly the lack of inhibition of Akt phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Akt1 and Akt2, which are key nodes in the PI3K/Akt signaling pathway.[1] This pathway is crucial for regulating cell survival, proliferation, and metabolism.[2] Akt inhibitors, in general, function by interfering with the kinase's activity, preventing its phosphorylation and subsequent activation of downstream targets.[3]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been determined for two of the three Akt isoforms.
| Target | IC50 |
| Akt1 | 450 nM |
| Akt2 | 400 nM |
| Source: MedchemExpress[1] |
Q3: How should I prepare and store this compound stock solutions?
Most kinase inhibitors are soluble in organic solvents like DMSO.[4][5] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to cell cultures. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] For this compound, specific solubility and stability information should be consulted from the manufacturer's datasheet. Generally, stock solutions of similar inhibitors are stable for up to 3 weeks at -20°C.[4]
PI3K/Akt Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound. Growth factor signaling activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits Akt and PDK1 to the cell membrane, leading to Akt phosphorylation and activation. Activated Akt then phosphorylates numerous downstream targets involved in cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide: this compound Not Showing Inhibition of Akt Phosphorylation
If you are not observing the expected decrease in Akt phosphorylation upon treatment with this compound, follow this step-by-step troubleshooting guide.
| Potential Problem | Recommended Solution | Expected Outcome |
| Inhibitor Inactivity | 1. Verify Storage: Ensure this compound was stored correctly (typically at -20°C or -80°C as a DMSO stock).[4] 2. Fresh Aliquot: Use a fresh, previously un-thawed aliquot of the inhibitor. 3. Positive Control: Test the inhibitor in a cell line known to be sensitive to Akt inhibition. | A fresh aliquot of properly stored inhibitor should show activity in a sensitive cell line. |
| Suboptimal Concentration | 1. Dose-Response: Perform a dose-response experiment with a range of concentrations around the reported IC50 values (e.g., 100 nM to 10 µM). The effective concentration can be cell-type dependent.[4] 2. Increase Concentration: If no inhibition is observed, try higher concentrations. | A dose-dependent decrease in p-Akt levels should be observed. |
| Incorrect Treatment Time | 1. Time-Course: Perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration for your cell line. | Inhibition of p-Akt may be transient or require a longer incubation period. |
| Cell Culture Conditions | 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may have altered signaling pathways. 2. Serum Concentration: Serum contains growth factors that activate the Akt pathway. Consider serum-starving cells before and during treatment to reduce basal p-Akt levels. | Healthy, sub-confluent cells, potentially serum-starved, will provide a clearer window to observe inhibition. |
| Western Blotting Issues | 1. Phosphatase Inhibitors: Crucially, include phosphatase inhibitors in your lysis buffer to preserve the phosphorylated state of Akt.[6][7] 2. Sample Handling: Keep samples on ice at all times during preparation.[8] 3. Blocking Buffer: Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can cause high background with phospho-specific antibodies.[6][7] 4. Antibody Quality: Use a validated phospho-Akt (e.g., Ser473 or Thr308) antibody. Run a positive control (e.g., lysate from growth factor-stimulated cells) to confirm antibody function.[6] 5. Loading Control: Always probe for total Akt as a loading control and to ensure the inhibitor is not causing Akt protein degradation.[6][9] | A clear band for p-Akt in the positive control and untreated samples, with a decrease in treated samples. Total Akt levels should remain consistent. |
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose why this compound may not be inhibiting Akt phosphorylation in your experiment.
Caption: A logical workflow for troubleshooting this compound experiments.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol details the steps for treating cells with this compound and assessing the phosphorylation status of Akt via Western blotting.
1. Cell Culture and Treatment: a. Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of lysis. b. (Optional) If basal p-Akt levels are high, serum-starve the cells for 4-24 hours prior to treatment. c. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal time. d. Include a positive control for Akt activation (e.g., treatment with a growth factor like EGF or insulin) and a positive control for inhibition (e.g., a well-characterized Akt inhibitor).
2. Cell Lysis: a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors . c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation and SDS-PAGE: a. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. b. Boil the samples at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a polyacrylamide gel.
5. Protein Transfer: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308) diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the signal using an imaging system. c. Stripping and Reprobing: After imaging, the membrane can be stripped and re-probed with an antibody against total Akt to serve as a loading control. d. Perform densitometric analysis to quantify the ratio of p-Akt to total Akt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ≥98% (NMR), Akt (PKB) and PI 3-K inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Solubility Challenges with AKT-IN-5 in Aqueous Buffers
For researchers and scientists in the field of drug development, encountering solubility issues with potent small molecule inhibitors like AKT-IN-5 is a common yet significant hurdle. This technical support center provides a comprehensive guide to understanding and overcoming these challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an inhibitor of the serine/threonine kinases Akt1 and Akt2.[1] Like many kinase inhibitors, this compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions such as cell culture media and assay buffers. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound and similar hydrophobic inhibitors is anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3][4][5] It is crucial to use a fresh, sealed bottle of anhydrous DMSO to minimize water contamination, which can reduce the solubility of the compound.[5]
Q3: What is the maximum permissible concentration of DMSO in a typical in vitro assay?
To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in cell culture media or assay buffers should be kept to a minimum, generally not exceeding 0.5% to 1% (v/v).[3] However, the tolerance can vary between different cell lines and assay systems. It is always best to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cells or assay can tolerate without affecting the results.[5]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What is happening?
This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound in the final aqueous solution surpasses its solubility limit in that specific medium.[3][6] The highly diluted organic solvent from the stock solution can no longer maintain the compound in a dissolved state.
Q5: How can the pH of my aqueous buffer affect the solubility of this compound?
The pH of an aqueous buffer can significantly impact the solubility of a compound if it contains ionizable groups.[6][7][8] For compounds with acidic or basic moieties, adjusting the pH of the buffer can alter their ionization state, which in turn can increase or decrease their solubility. It is important to note that the optimal pH for solubility may not always be compatible with the requirements of your biological assay.[6]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: Precipitate is observed in the this compound stock solution in DMSO.
| Possible Cause | Solution |
| Incomplete Dissolution | Ensure the vial is at room temperature. Vortex the solution vigorously for 2-5 minutes. Gentle warming (e.g., 37°C for 10-15 minutes) or sonication can also aid in dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.[4][5] |
| Stock Concentration is Too High | Prepare a new stock solution at a lower concentration. It is critical that the initial stock solution is fully dissolved before proceeding to serial dilutions.[3] |
| Moisture Contamination of DMSO | Use a fresh, sealed bottle of high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption.[3][5] |
Problem: Precipitate forms when diluting the DMSO stock of this compound into an aqueous buffer.
This is the most common solubility issue. The following tiered approach can help you resolve it.
Tier 1: Optimization of Dilution Technique
-
Rapid Dispersion: Add the small volume of the DMSO stock solution into the larger volume of the aqueous buffer while gently vortexing or mixing. This rapid dispersion can help prevent localized high concentrations of the compound that are prone to precipitation.[5]
Tier 2: Co-Solvent Systems and pH Adjustment
-
Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. Prepare the stock solution in a mixture of solvents (e.g., DMSO/ethanol or DMSO/PEG400).[6] The compatibility of the co-solvent with your assay must be verified.
-
pH Adjustment: For ionizable compounds, systematically adjust the pH of your aqueous buffer to find the optimal pH for solubility. Remember to verify that the chosen pH does not adversely affect your assay.[6][7]
Tier 3: Use of Solubilizing Excipients
If the above methods are not successful or are incompatible with your experimental setup, the use of solubilizing excipients can be explored.
-
Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[6]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[6]
It is imperative to include a vehicle control in your experiments that contains the same concentration of any co-solvents or excipients used.
Quantitative Data Summary
| Solvent | Target Concentration | Observation (e.g., Clear, Precipitate, Hazy) | Notes |
| Anhydrous DMSO | 10 mM, 20 mM, 50 mM | Start with a high concentration stock. | |
| Ethanol | 1 mM, 5 mM, 10 mM | ||
| 1:1 DMSO:Ethanol | 5 mM, 10 mM, 20 mM | ||
| PBS (pH 7.4) | 1 µM, 10 µM, 100 µM | Test dilution from a DMSO stock. | |
| Cell Culture Media | 1 µM, 10 µM, 100 µM | Test dilution from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to come to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of this compound provided.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Agitation: Vortex the solution vigorously for at least 2 minutes. If particulates remain, sonicate the vial for 10-15 minutes or warm it gently at 37°C.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved material.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Dilution of this compound into Aqueous Buffer for an In Vitro Kinase Assay
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution: While gently vortexing the aqueous kinase assay buffer, add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerated limit for your assay (e.g., <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the assay buffer.
-
Incubation and Observation: Incubate the final solution under your experimental conditions and visually inspect for any signs of precipitation before starting the assay.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. longdom.org [longdom.org]
Optimizing AKT Inhibitor Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AKT inhibitors in cell culture experiments. The following information is tailored to provide direct support for specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AKT inhibitors like AKT-IN-5?
A1: AKT inhibitors function by targeting AKT (also known as Protein Kinase B), a crucial serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is fundamental in regulating cell survival, proliferation, growth, and apoptosis. Many AKT inhibitors are allosteric, meaning they bind to a site other than the ATP-binding pocket, inducing a conformational change that locks AKT in an inactive state. This prevents its phosphorylation and activation, thereby blocking downstream signaling and promoting apoptosis in cancer cells.
Q2: What is a typical starting concentration range for an AKT inhibitor in cell culture?
A2: The optimal concentration of an AKT inhibitor is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured (e.g., inhibition of cell proliferation versus induction of apoptosis). A dose-response experiment is always recommended to determine the ideal concentration for your specific experimental setup. However, a general starting point for many AKT inhibitors is in the range of 0.1 µM to 10 µM.
Q3: How should I prepare and store stock solutions of AKT inhibitors?
A3: Most small molecule inhibitors, including many AKT inhibitors, are soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To maintain the stability of the compound, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%, to prevent any solvent-induced toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Q4: How can I confirm that the AKT inhibitor is effectively inhibiting its target in my cells?
A4: The most direct method to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of AKT and its downstream targets. You should probe for phosphorylated AKT (at Ser473 and Thr308) and total AKT. A significant decrease in the ratio of phosphorylated AKT to total AKT in treated cells compared to control cells indicates effective inhibition. Additionally, you can examine the phosphorylation status of downstream effectors of AKT, such as GSK3β or members of the FOXO family.
Q5: What are common reasons for a lack of observed effect with an AKT inhibitor?
A5: Several factors can contribute to a lack of response. These can include poor cell permeability of the compound, rapid degradation or metabolism of the inhibitor by the cells, or the presence of efflux pumps that actively remove the compound from the cell. Additionally, the specific cell line may have intrinsic or acquired resistance to AKT inhibition, possibly due to mutations in the AKT pathway or the activation of compensatory signaling pathways. It is also crucial to ensure the inhibitor is soluble and stable in the cell culture medium for the duration of the experiment.
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the culture plate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Calibrate pipettes regularly and use consistent pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
-
Issue 2: The observed IC50 value is significantly higher than reported in the literature.
-
Possible Cause: Differences in cell line characteristics, assay conditions (e.g., cell density, incubation time), or inhibitor stability.
-
Troubleshooting Steps:
-
Verify the identity and health of your cell line.
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[1]
-
Conduct a time-course experiment to determine the optimal treatment duration.
-
Assess the stability of the inhibitor in your specific cell culture medium at 37°C over the course of the experiment.
-
Issue 3: Off-target effects are suspected.
-
Possible Cause: Many kinase inhibitors can have off-target activities, especially at higher concentrations.[2][3][4]
-
Troubleshooting Steps:
-
Perform a dose-response curve and use the lowest effective concentration.
-
Consult literature for known off-target effects of the specific inhibitor.
-
Use a secondary, structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.
-
Consider using siRNA or CRISPR to knock down AKT and see if it phenocopies the inhibitor's effect.
-
Quantitative Data Summary
The following tables summarize quantitative data for a representative allosteric AKT inhibitor, AKT Inhibitor VIII (Akti-1/2) .
Table 1: In Vitro Kinase Inhibitory Activity of AKT Inhibitor VIII (Akti-1/2)
| Target | IC50 (nM) | Assay Type |
| AKT1 | 58 | Cell-free |
| AKT2 | 210 | Cell-free |
| AKT3 | 2119 | Cell-free |
Data represents the concentration of the inhibitor required for 50% inhibition of kinase activity.
Table 2: Effective Concentrations of AKT Inhibitor VIII (Akti-1/2) in Cellular Assays
| Application | Cell Line Example | Concentration Range | Observed Effect |
| Inhibition of AKT Phosphorylation | Various | 0.1 µM - 10 µM | Inhibition of p-AKT (Ser473 and Thr308) |
| Inhibition of Cell Viability | LNCaP (Prostate Cancer) | GI50 ≈ 0.5 µM | Growth inhibition |
| U87MG (Glioblastoma) | GI50 ≈ 3.2 µM | Growth inhibition | |
| Induction of Apoptosis | PC-3 (Prostate Cancer) | 5 µM - 25 µM | Increased apoptosis |
GI50 is the concentration for 50% growth inhibition.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to establish a dose-response curve and determine the IC50 value of an AKT inhibitor.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the AKT inhibitor in complete cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM). Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate in the dark at room temperature for at least 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol quantifies the induction of apoptosis following treatment with an AKT inhibitor.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the AKT inhibitor at the desired concentrations for the determined time. Include both vehicle and untreated controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for optimizing AKT inhibitor concentration.
Caption: A logical troubleshooting workflow for unexpected experimental outcomes.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual Inhibition of PARP and Akt Induces Metabolic Collapse and Apoptosis in Breast Cancer Cells [mdpi.com]
- 4. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
unexpected off-target effects of AKT-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using AKT-IN-5. The information addresses potential unexpected experimental outcomes that may arise from off-target effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may be related to the off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell morphology or adhesion | Inhibition of other kinases involved in cytoskeletal regulation (e.g., FAK, ROCK). | Perform a kinase selectivity profile to identify off-target interactions. Validate off-target effects on specific kinases with dedicated inhibitors. |
| Paradoxical increase in AKT phosphorylation (pAKT) | ATP-competitive inhibitors can sometimes induce a conformational change in AKT, leading to its hyperphosphorylation.[1][2][3][4] | Measure the phosphorylation of downstream AKT substrates (e.g., GSK3β, PRAS40) to confirm pathway inhibition despite pAKT levels.[4][5] |
| Cell cycle arrest at a different phase than expected | Inhibition of cyclin-dependent kinases (CDKs) or other cell cycle regulators. | Perform cell cycle analysis and assess the activity of key cell cycle kinases. |
| Unexplained cellular toxicity or apoptosis | Inhibition of kinases essential for cell survival in your specific cell model. | Determine the IC50 for cytotoxicity and compare it to the IC50 for AKT inhibition. A broad kinase screen can help identify potential off-target toxicities.[6] |
| Resistance to this compound despite evidence of on-target engagement | Activation of compensatory signaling pathways (e.g., MAPK/ERK pathway) due to off-target effects.[7] | Profile the activity of major signaling pathways in the presence of this compound to identify any upregulated compensatory mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is an ATP-competitive inhibitor of AKT1 and AKT2. The primary on-target effect is the inhibition of the kinase activity of these two isoforms, leading to decreased phosphorylation of their downstream substrates.
Q2: Does this compound have any known off-target effects?
While a specific and comprehensive off-target profile for this compound is not publicly available, as an ATP-competitive kinase inhibitor, it has the potential to inhibit other kinases with similar ATP-binding pockets.[8] The development of selective AKT inhibitors is challenging due to the high homology within the ATP-binding sites of the AGC kinase family.[8]
Q3: What are common off-target effects observed with ATP-competitive AKT inhibitors?
ATP-competitive AKT inhibitors can exhibit off-target activity against other kinases in the kinome. The specific off-targets can vary between compounds. Common toxicities observed with pan-PI3K/AKT/mTOR inhibitors include hyperglycemia and rash.[9][10] Cutaneous toxicity, in particular, has been linked to the inhibition of AKT2.[11]
Q4: How can I determine if the phenotype I am observing is due to an off-target effect of this compound?
To investigate potential off-target effects, consider the following:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[12][13][14][15][16]
-
Use a Structurally Different AKT Inhibitor: Compare the phenotype induced by this compound with that of another AKT inhibitor with a different chemical scaffold. A similar phenotype with both inhibitors strengthens the evidence for an on-target effect.
-
Rescue Experiments: If a specific off-target is identified, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that off-target kinase.
-
CRISPR/Cas9 Knockout: Compare the effect of this compound in wild-type cells versus cells where the putative off-target has been knocked out.[6]
Q5: What is a paradoxical increase in AKT phosphorylation, and how should I interpret it?
Some ATP-competitive AKT inhibitors have been shown to cause an unexpected increase in the phosphorylation of AKT at its regulatory sites (Thr308 and Ser473).[1][2][3][4] This "inhibitor hijacking" of AKT activation is thought to be a direct consequence of the inhibitor binding to the ATP pocket, which can induce a conformation that is more readily phosphorylated.[1] It is crucial to assess the phosphorylation status of downstream AKT substrates (e.g., GSK3β, PRAS40) to determine the actual inhibitory effect on the pathway.[4][5]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To identify potential off-target kinases of this compound, a kinase profiling service is recommended. Several commercial vendors offer this service.
Workflow:
-
Compound Submission: Provide a sample of this compound to the selected contract research organization (CRO).
-
Kinase Panel Selection: Choose a broad kinase panel for initial screening. Panels with over 300 kinases are available.[12][14][16]
-
Assay Performance: The CRO will perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Data Analysis: The results are typically provided as percent inhibition for each kinase. Hits are identified as kinases that are significantly inhibited.
-
Follow-up Studies: For identified off-targets, dose-response curves can be generated to determine the IC50 values.
Caption: Workflow for identifying off-target kinases.
Protocol 2: Western Blotting for Downstream AKT Pathway Analysis
This protocol is used to assess the phosphorylation status of key downstream targets of AKT to confirm pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-GSK3β (S9), total GSK3β, p-PRAS40 (T246), and total PRAS40 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Signaling Pathway Diagrams
Caption: Overview of the canonical PI3K/AKT signaling cascade.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitor hijacking of Akt activation [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
- 12. assayquant.com [assayquant.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. pharmaron.com [pharmaron.com]
- 15. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 16. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Inconsistent Results with AKT-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with AKT-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). It targets the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer.[1] this compound has reported IC50 values of 450 nM for Akt1 and 400 nM for Akt2.[1]
Q2: What are the most common reasons for inconsistent IC50 values with this compound?
Inconsistent IC50 values for small molecule inhibitors like this compound can stem from several factors:
-
Solubility Issues: If the compound precipitates in the stock solution or the final assay medium, the actual concentration exposed to the cells will be lower and more variable than intended.[2]
-
Compound Stability: Degradation of the compound in stock solutions or in the cell culture medium during the experiment can lead to a decrease in its effective concentration over time.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the inhibitor due to differences in their genetic background, passage number, and the basal activity of the AKT pathway.[3]
-
Experimental Conditions: Variations in cell seeding density, serum concentration in the media, and the duration of inhibitor exposure can all significantly impact the apparent IC50 value.[3][4]
Q3: How can I be sure that this compound is active in my cellular assay?
The most direct way to confirm the activity of this compound is to perform a Western blot to assess the phosphorylation status of downstream targets of Akt. A decrease in the phosphorylation of substrates like GSK3β (at Ser9) or FOXO transcription factors is a good indicator of on-target activity. It is crucial to also probe for the total protein levels of Akt and its downstream targets to ensure that the observed effects are not due to changes in protein expression.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Proliferation Assays
Symptoms:
-
Inconsistent IC50 values between replicate experiments.
-
Large error bars in dose-response curves.
-
Poor sigmoidal fit of the dose-response curve.[4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility | Review the solubility information provided by the supplier. This compound is reported to be soluble in DMSO.[1] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid both solvent toxicity and compound precipitation.[5] If you suspect precipitation, try preparing fresh dilutions for each experiment and visually inspect for any particulate matter. |
| Compound Stability | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5] The stability of this compound in cell culture media at 37°C is not widely reported; therefore, for long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique for seeding all wells. To avoid "edge effects" in multi-well plates, consider not using the outer wells for experimental data and instead fill them with sterile PBS or media.[3] |
| Variations in Incubation Time | Use a consistent incubation time for all experiments. For longer incubation periods, be mindful of potential compound degradation and cell overgrowth in control wells. |
| Serum Concentration | Serum contains growth factors that activate the PI3K/Akt pathway, which can compete with the inhibitor. Consider performing your assays in reduced serum conditions if your cell line can tolerate it.[3] |
Problem 2: No or Weak Effect on Downstream Target Phosphorylation (Western Blot)
Symptoms:
-
No decrease in the phosphorylation of Akt targets (e.g., p-GSK3β) after treatment with this compound.
-
Weak or inconsistent changes in phosphorylation levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. The reported IC50 values are a starting point, but the effective concentration in a cellular context can vary.[1] |
| Low Basal Akt Activity | The cell line you are using may have low endogenous levels of activated Akt. Ensure your cell line has an active PI3K/Akt pathway. You can stimulate the pathway with growth factors (e.g., insulin (B600854) or EGF) before inhibitor treatment to create a larger window for observing inhibition. |
| Technical Issues with Western Blotting | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. When probing for phosphorylated proteins, block the membrane with Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background. Always include a positive control (e.g., lysate from growth factor-stimulated cells) and a negative control (vehicle-treated cells). |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to Akt inhibitors. This could be due to mutations in Akt that prevent inhibitor binding or the activation of alternative survival pathways. |
Experimental Protocols
General Protocol for Assessing Cell Viability (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol for Western Blotting of Phospho-Akt Substrates
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound or vehicle control for the determined time.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-GSK3β or anti-total-GSK3β) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Minimizing AKT-IN-5 Toxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize AKT-IN-5 toxicity in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the serine/threonine-specific protein kinase Akt (also known as Protein Kinase B or PKB).[1][2] It specifically targets Akt1 and Akt2 isoforms.[1] The PI3K/Akt/mTOR signaling pathway is crucial for many cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is common in various diseases, including cancer.[2][3] this compound exerts its effect by inhibiting the activity of Akt, thereby blocking downstream signaling and impacting these cellular processes.[5]
Q2: Why am I observing high levels of toxicity in my primary cells when using this compound?
A2: Primary cells are isolated directly from tissues and are generally more sensitive to chemical treatments than immortalized cell lines.[6] High toxicity from this compound in primary cells can stem from several factors:
-
On-target toxicity: The intended inhibition of the AKT pathway, which is essential for normal cell survival and function, can lead to cytotoxicity, especially with prolonged exposure or high concentrations.[2]
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, leading to unintended toxic effects.[7][8]
-
Experimental conditions: Factors such as inhibitor concentration, duration of exposure, cell density, and the solvent used (e.g., DMSO) can significantly impact cell viability.[9][10]
-
Primary cell health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of the inhibitor.[9]
Q3: What are the typical signs of this compound toxicity in primary cell culture?
A3: Signs of toxicity can include:
-
Decreased cell viability and proliferation.[6]
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.[6]
-
Increased apoptosis or necrosis.[6]
-
Alterations in metabolic activity.[6]
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: I'm seeing significant cell death in my primary culture, even at concentrations around the reported IC50. What could be the cause and how can I fix it?
-
Answer:
-
Perform a Dose-Response and Time-Course Experiment: The reported IC50 values are often determined in cell-free assays or in specific cell lines and may not be directly applicable to your primary cells.[1] It is crucial to determine the cytotoxic concentration 50 (CC50) for your specific primary cell type. Run a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) for different incubation times (e.g., 24, 48, 72 hours).[9][10] This will help you identify a therapeutic window where you can achieve the desired inhibitory effect with minimal cytotoxicity.[9]
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) in your culture medium is at a non-toxic level (usually <0.1%).[10] Always include a vehicle-only control in your experiments to assess the toxicity of the solvent itself.[10]
-
Assess Primary Cell Health: Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells are more sensitive to inhibitors.[9]
-
Issue 2: Inconsistent results between experiments.
-
Question: I'm getting variable results in my cell viability assays with this compound. Why is this happening and what can I do to improve reproducibility?
-
Answer:
-
Standardize Experimental Conditions: Inconsistencies often arise from variations in experimental parameters. Maintain consistent cell seeding densities, treatment durations, and inhibitor concentrations across all experiments.[9]
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Monitor Cell Culture Conditions: Maintain consistent cell culture practices, including media composition, pH, temperature, and CO2 levels.[10] For primary cells, be mindful of the passage number as their characteristics can change over time in culture.
-
Issue 3: No observable effect of this compound on my cells, even at high concentrations.
-
Question: I'm not seeing any inhibition of my target pathway or any effect on cell phenotype, even at high concentrations of this compound. What should I do?
-
Answer:
-
Confirm Target Expression: Verify that your primary cell type expresses the target proteins, Akt1 and Akt2.[10] You can use techniques like Western blotting or qPCR to confirm their expression levels.
-
Assess Inhibitor Activity: To confirm that the inhibitor is active, you can perform a Western blot to check the phosphorylation status of a known downstream target of Akt, such as GSK3β or PRAS40.[11] A decrease in the phosphorylation of these targets upon treatment with this compound would indicate that the inhibitor is working as expected.
-
Check for Inhibitor Degradation: Ensure that the inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 | Cell Type | Assay Type |
| This compound | Akt1 | 450 nM | Not Specified | Enzyme Assay |
| This compound | Akt2 | 400 nM | Not Specified | Enzyme Assay |
Table 1: Summary of reported IC50 values for this compound.[1] It is important to note that these values were likely determined in biochemical assays and the effective concentration in a cellular context may vary.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general method to determine the optimal concentration range of this compound that effectively inhibits the target pathway without causing significant cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.[9]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 10 µM down to 0.1 nM.[9] Include a vehicle-only (e.g., DMSO) control.[10]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.[9]
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[9]
-
Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. Determine the CC50 (the concentration that causes 50% cytotoxicity). Use a concentration well below the CC50 for your functional assays.
Protocol 2: Western Blot for Assessing AKT Pathway Inhibition
This protocol describes how to verify the on-target activity of this compound by measuring the phosphorylation of a downstream target.
Materials:
-
Primary cells treated with this compound or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe with an antibody against the total protein of your target and a loading control like GAPDH.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of AKT-IN-5 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling AKT-IN-5, a potent inhibitor of AKT1 and AKT2. Due to its hydrophobic nature, similar to many kinase inhibitors, researchers may encounter challenges with its solubility and stability in aqueous solutions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is highly recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound and similar kinase inhibitors.
-
Preparation: To ensure complete dissolution, vortex the solution for 1-2 minutes. If necessary, sonication in a water bath for 5-10 minutes can be applied. Gentle warming to 37°C may also aid dissolution, but the compound's stability at elevated temperatures should be considered.
-
Storage: Once fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability, protected from light and moisture. Stock solutions in DMSO are generally stable for several months when stored under these conditions.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The dramatic change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out."
Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a smaller volume of your final aqueous buffer, then add this to the remaining buffer.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%), while still maintaining the inhibitor's solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use Solubility Enhancers: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the compound in solution.
-
Modify Buffer pH: If your experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of this compound, particularly if it has ionizable groups.
Q3: What is the known solubility of this compound?
A3: Specific quantitative solubility data for this compound in various solvents is not widely published. However, based on its intended use as an AKT inhibitor and data from similar compounds, its solubility in aqueous solutions is expected to be low. High solubility is generally achieved in DMSO. For comparison, other AKT inhibitors have reported solubilities in DMSO as high as 200 mg/mL.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: The stability of this compound can be affected by the pH, temperature, and composition of your cell culture medium or assay buffer, especially with the presence of serum enzymes. It is recommended to empirically determine its stability in your system. A general protocol for a short-term stability assessment using HPLC or LC-MS is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer.- Perform a serial dilution of the DMSO stock into the aqueous buffer.- Ensure you are using anhydrous DMSO for your stock solution, as absorbed water can reduce solubility. |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other assay components. | - Maintain a constant temperature throughout the experiment.- If using cell culture, consider the effect of serum proteins, which may bind to the compound. |
| Inconsistent or lower-than-expected potency in cell-based assays. | 1. Compound precipitation leading to a lower effective concentration.2. Degradation of the compound in the assay medium.3. High intracellular ATP concentration competing with the inhibitor. | - Visually inspect assay plates for any signs of precipitation.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.- Perform a stability study in your assay buffer to determine the rate of degradation (see Protocol 3).- Consider using a higher concentration of the inhibitor in cell-based assays compared to in vitro kinase assays. |
Data Presentation
While specific quantitative data for this compound is limited, the following table summarizes general recommendations and data for handling poorly soluble kinase inhibitors.
Table 1: General Solubility and Storage Recommendations for Kinase Inhibitors
| Parameter | Recommendation/Value | Notes |
| Primary Stock Solvent | 100% Anhydrous DMSO | For creating high-concentration stock solutions. |
| Stock Solution Storage | -20°C (1-3 months)-80°C (up to 6 months) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Aqueous Solution | < 0.5% | Higher concentrations can be cytotoxic and may affect experimental results. Always include a vehicle control. |
| Solubility Enhancers | Tween® 80, Pluronic® F-68 | Can be used at low concentrations (e.g., 0.01%) to prevent precipitation in aqueous media. |
Mandatory Visualizations
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Kinase Inhibitor Stock Solution
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the solid this compound powder and place it into a sterile, appropriate vial (e.g., an amber glass vial or a microcentrifuge tube).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.
-
Dilution in Aqueous Buffer: In a separate clear 96-well plate, add your desired aqueous buffer (e.g., PBS, pH 7.4) to each well. Add a small, consistent volume of each DMSO concentration from the first plate to the corresponding wells of the second plate (e.g., 2 µL of DMSO solution to 98 µL of buffer). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 1-2 hours.
-
Observe Precipitation: Visually inspect each well for any signs of precipitation or cloudiness. For a more quantitative measurement, a nephelometer or a plate reader capable of measuring light scattering can be used.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.
Protocol 3: Short-Term Stability Assessment in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC or LC-MS.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately analyze a sample of the solution using a validated HPLC or LC-MS method to determine the initial peak area of the compound.
-
Incubate: Store the remaining solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take another sample of the solution and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Technical Support Center: Troubleshooting Poor Cell Permeability of AKT-IN-5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges associated with the poor cell permeability of AKT-IN-5, a potent inhibitor of the AKT signaling pathway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you overcome common experimental hurdles and achieve reliable results in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My potent this compound shows high efficacy in biochemical assays but weak or no activity in my cell-based experiments. What is the likely cause?
A1: A common reason for this discrepancy is the poor permeability of the compound across the cell membrane.[1][2] While this compound may effectively inhibit purified AKT enzyme in a test tube, its physicochemical properties might prevent it from reaching a sufficient intracellular concentration to exert its effect in living cells. Other potential, though less common, reasons include rapid efflux of the compound from the cell by transporters or instability in the cell culture medium.
Q2: What are the key physicochemical properties of a small molecule inhibitor that influence its cell permeability?
A2: Several factors determine a compound's ability to cross the cell membrane, including:
-
Lipophilicity: The compound's solubility in lipids. An optimal balance is required; too hydrophilic, and it won't cross the lipid bilayer, too lipophilic, and it may get trapped within the membrane.
-
Molecular Weight (MW): Smaller molecules generally diffuse more easily across the cell membrane.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane permeability.
-
Charge: Charged molecules typically have difficulty crossing the nonpolar cell membrane.
Q3: How can I experimentally assess the cell permeability of this compound?
A3: There are several established in vitro assays to determine a compound's permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[3][4][5][6] It is a good first screen for passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[7][8][9] It can assess both passive diffusion and active transport, including efflux.[10][9]
-
NanoBRET™ Target Engagement Assay: This live-cell assay directly measures the binding of your inhibitor to its target protein (AKT) inside the cell. A lack of engagement despite high biochemical potency strongly suggests a permeability issue.[2][11][12][13][14]
Troubleshooting Guide
Issue 1: Low or No Inhibition of downstream AKT targets (e.g., p-GSK3β, p-FOXO) in Western Blot.
-
Possible Cause: Insufficient intracellular concentration of this compound due to poor permeability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of p-AKT inhibition.
-
Detailed Steps:
-
Verify Solubility: Ensure that this compound is fully dissolved in your cell culture medium at the tested concentration. Precipitated compound will not be available to enter the cells. You may need to use a small amount of a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.
-
Increase Concentration: Titrate the concentration of this compound to see if a higher dose can overcome the permeability barrier. Be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Extend Incubation Time: For compounds with slow uptake kinetics, increasing the incubation time may allow for a higher intracellular concentration to be reached.
-
Assess Permeability: If the above steps fail, it is crucial to experimentally determine the permeability of this compound using assays like PAMPA or Caco-2.
-
Formulation Strategies: Consider reformulating this compound to improve its cellular uptake.
-
Prodrug Approach: A prodrug is a modified, inactive form of a drug that is converted to the active form within the cell. This can be a highly effective strategy to improve permeability.[15][16][17]
-
Chemical Modification: If feasible, synthesizing analogs of this compound with more favorable physicochemical properties for cell permeability can be a long-term solution.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions, passage number, or compound preparation.
-
Solutions:
-
Maintain consistent cell passage numbers for all experiments.
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Ensure consistent cell seeding densities and confluency at the time of treatment.
-
Always include positive and negative controls in your experiments.
-
Strategies to Enhance Cell Permeability of this compound
Formulation Strategies
Formulating a poorly permeable compound can significantly enhance its delivery into cells without altering its chemical structure.
| Formulation Strategy | Description | Potential Improvement |
| Nanoparticle Encapsulation | Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis. | 5 to 100-fold increase in intracellular concentration. |
| Liposomal Formulation | Liposomes are vesicles composed of a lipid bilayer that can fuse with the cell membrane to deliver their contents directly into the cytoplasm. | 10 to 50-fold increase in cellular uptake. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and facilitating their transport across the cell membrane. | 2 to 20-fold increase in apparent permeability. |
Prodrug Approach
The prodrug strategy involves chemically modifying this compound to create a more permeable derivative that is enzymatically or chemically converted to the active inhibitor inside the cell.[15][16][17]
| Prodrug Moiety | Mechanism of Action |
| Ester Linkage | Masks a polar functional group (e.g., carboxylic acid or hydroxyl) to increase lipophilicity. Cleaved by intracellular esterases. |
| Phosphate Ester | Increases water solubility for formulation while being cleaved by intracellular phosphatases to release the active drug. |
| Amino Acid Conjugation | Can utilize amino acid transporters for active uptake into the cell. |
Chemical Modification
Synthesizing analogs of this compound with improved physicochemical properties is a more involved but potentially very effective strategy.
| Modification | Rationale |
| Reduce Polar Surface Area (PSA) | Systematically replace polar groups with non-polar isosteres. |
| Optimize Lipophilicity (LogP) | Modify peripheral groups to achieve a LogP value in the optimal range for passive diffusion (typically 1-3). |
| Reduce Hydrogen Bonding Capacity | N-methylation or replacement of hydrogen bond donors can improve permeability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
-
Prepare the Donor and Acceptor Plates:
-
The donor plate has a filter membrane at the bottom of each well. Coat this membrane with an artificial lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Fill the wells of the acceptor plate with buffer (e.g., PBS, pH 7.4).
-
-
Prepare Compound Solutions:
-
Dissolve this compound and control compounds (known high and low permeability) in buffer, typically with a small percentage of DMSO.
-
-
Perform the Assay:
-
Add the compound solutions to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Analyze the Results:
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp).
-
Caption: PAMPA experimental workflow.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for a bidirectional Caco-2 permeability assay.
-
Culture Caco-2 Cells:
-
Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
-
Verify Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A high TEER value indicates a well-formed monolayer.
-
-
Perform Bidirectional Transport Experiment:
-
Apical to Basolateral (A to B): Add this compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B to A): In separate wells, add this compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C.
-
-
Analyze Samples:
-
At the end of the incubation, collect samples from both chambers and determine the concentration of this compound by LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both the A to B and B to A directions.
-
The efflux ratio (Papp B to A / Papp A to B) indicates if the compound is a substrate for active efflux pumps. An efflux ratio >2 is generally considered significant.
-
Protocol 3: NanoBRET™ Target Engagement Assay for AKT
This live-cell assay directly measures the binding of this compound to AKT.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing an AKT-NanoLuc® fusion protein.
-
-
Assay Setup:
-
Seed the transfected cells into a multi-well plate.
-
Add the NanoBRET™ tracer, which binds to the active site of AKT, and your test compound (this compound) at various concentrations.
-
-
Measure BRET Signal:
-
Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
-
Data Analysis:
-
The binding of this compound to AKT will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.
-
AKT Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT signaling pathway, highlighting the point of action for this compound.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT [promega.com]
- 12. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.rutgers.edu [sites.rutgers.edu]
- 17. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot for p-Akt with AKT-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Western blotting for phosphorylated Akt (p-Akt) following treatment with AKT-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect p-Akt?
This compound is a potent inhibitor of the Akt kinase, also known as Protein Kinase B (PKB).[1] It functions as an ATP-competitive inhibitor, targeting the kinase domain of Akt1 and Akt2 with high affinity.[1] The phosphorylation of Akt at key residues, such as Serine 473 (Ser473) and Threonine 308 (Thr308), is essential for its full activation.[2] By blocking the kinase activity of Akt, this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of Akt itself and its downstream targets. Therefore, a successful Western blot experiment should show a reduction in the p-Akt signal in cells treated with this compound compared to untreated or vehicle-treated controls.
Q2: What are the expected results for a p-Akt Western blot after successful treatment with this compound?
Following a successful experiment, you should observe a significant decrease in the band intensity for p-Akt (e.g., p-Akt Ser473) in the lanes corresponding to cells treated with this compound. The total Akt protein levels should remain relatively unchanged, serving as a crucial loading control.[3] It is also beneficial to probe for a downstream target of Akt, such as phosphorylated GSK3β (p-GSK3β Ser9), to further confirm the inhibitory effect of this compound.[4]
Troubleshooting Guide: Why is my p-Akt Western Blot Not Working?
Here are some common issues and troubleshooting steps when your p-Akt Western blot fails to show the expected results after using this compound.
Problem 1: No or Weak p-Akt Signal in All Lanes (Including Control)
| Possible Cause | Troubleshooting Steps |
| Low Basal p-Akt Levels | Ensure your cell line has a detectable basal level of p-Akt. Some cell lines may require stimulation with growth factors (e.g., EGF, PDGF, or serum) to induce Akt phosphorylation.[5][6] |
| Inefficient Protein Extraction | Always use lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride (B91410) and sodium orthovanadate) and protease inhibitors .[7][8] Keep samples on ice at all times to prevent dephosphorylation and degradation.[7] |
| Suboptimal Antibody Performance | Optimize the primary antibody concentration. Try a higher concentration (e.g., 1:500 or 1:250) or a longer incubation period (e.g., overnight at 4°C).[5] Ensure your primary antibody is validated for Western blotting and the species you are using.[9] |
| Issues with Blocking Buffer | For phospho-proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains casein which can be phosphorylated and lead to high background.[6][10] |
| Insufficient Protein Loading | Load a sufficient amount of protein per lane, typically 20-40 µg of total cell lysate.[10] |
Problem 2: No Decrease in p-Akt Signal After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Ineffective Inhibitor Concentration or Incubation Time | Perform a dose-response experiment with a range of this compound concentrations (based on its IC50 values) and a time-course experiment to determine the optimal conditions for your specific cell line.[4] |
| Inhibitor Degradation | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions of the inhibitor for each experiment.[4] |
| Cell Line Resistance | Some cell lines may have compensatory signaling pathways that are activated upon Akt inhibition, leading to a feedback loop that maintains p-Akt levels.[11] Consider investigating other nodes in the PI3K/Akt/mTOR pathway. |
| Experimental Artifact | Always include a vehicle-only control (e.g., DMSO) to ensure that the solvent used to dissolve this compound is not affecting p-Akt levels. |
Problem 3: High Background or Non-Specific Bands
| Possible Cause | Troubleshooting Steps |
| Inadequate Washing | Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations.[12] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[12] |
| Blocking Issues | Optimize the blocking conditions. Try a different blocking agent (e.g., 5% BSA instead of milk) or increase the blocking time.[10] |
| Contamination | Ensure all buffers and reagents are fresh and free of contamination. |
Experimental Protocols
Cell Lysis for Phosphorylated Proteins
-
After cell treatment, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard assay like BCA or Bradford.
Western Blotting Protocol for p-Akt
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., p-Akt Ser473) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[4]
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total Akt.[14]
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound provides a starting point for determining the effective concentration to use in your experiments.
| Target | IC50 |
| Akt1 | 450 nM |
| Akt2 | 400 nM |
Data sourced from MedchemExpress.[1]
It is recommended to perform a dose-response curve starting from concentrations below the IC50 to concentrations several-fold higher to determine the optimal inhibitory concentration in your specific cell model.
Visualizations
PI3K/Akt Signaling Pathway and Inhibition by this compound
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common p-Akt Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Incubation Time for AKT-IN-5 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for AKT-IN-5 treatment. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of AKT1 and AKT2, which are isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B).[1] AKT is a critical component of the PI3K/AKT/mTOR signaling pathway, which regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is frequently observed in cancer.[2][4] this compound is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme other than the ATP-binding pocket.[5] This binding locks AKT in an inactive conformation, preventing its downstream signaling.[5]
Q2: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological question being investigated. A good starting point for concentration is the IC50 value, which for this compound is 450 nM for AKT1 and 400 nM for AKT2.[1] For initial experiments, a time course of 6, 12, 24, and 48 hours is recommended to determine the optimal incubation time for observing the desired effect on downstream targets. For cell viability or proliferation assays, longer incubation times of 24, 48, and 72 hours are typically necessary.[6]
Q3: How can I confirm that this compound is effectively inhibiting its target in my cells?
The most direct way to confirm this compound activity is to assess the phosphorylation status of its downstream targets using Western blotting. Key downstream targets of AKT1 and AKT2 include Glycogen Synthase Kinase 3 Beta (GSK3β) and Forkhead box protein O1 (FOXO1).[7][8][9] A decrease in the phosphorylation of these proteins at specific sites (e.g., Ser9 for GSK3β and Thr24 for FOXO1) indicates successful inhibition of AKT activity.[7][8]
Q4: I am not observing the expected phenotype after this compound treatment. What are some potential reasons?
Several factors could contribute to a lack of an observable phenotype:
-
Suboptimal Incubation Time or Concentration: The incubation time may be too short or the concentration of this compound too low to elicit a response. A thorough time-course and dose-response experiment is crucial.
-
Cell Line Specificity: The dependence of your chosen cell line on the AKT1/2 signaling pathway may be low. Some cell lines may have compensatory signaling pathways that are activated upon AKT inhibition.
-
Inhibitor Instability: Ensure that the inhibitor has been stored correctly and that the stock solutions are fresh.
-
High Cell Density: High cell density can lead to depletion of the inhibitor from the culture medium. It is important to maintain consistent cell seeding densities.
Q5: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
While AKT inhibition is expected to reduce cell survival and proliferation, excessive cell death at low concentrations could be due to:
-
Off-target effects: Although allosteric inhibitors are generally more specific, off-target effects can occur at higher concentrations.[5] Try reducing the concentration and confirming that the observed cell death correlates with the inhibition of p-AKT.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of downstream target phosphorylation | Inadequate incubation time. | Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to determine the optimal time for maximal inhibition. |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1x to 10x the IC50). | |
| High basal activity of a compensatory pathway. | Investigate other survival pathways that may be active in your cell line. Consider using combination therapies. | |
| Degraded inhibitor. | Prepare fresh stock solutions of this compound and store them properly. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Different passage numbers of cells. | Use cells within a narrow passage number range for all experiments. | |
| Incomplete solubilization of the inhibitor. | Ensure the inhibitor is fully dissolved in the solvent before adding to the culture medium. | |
| High background in Western blots for phosphorylated proteins | High basal AKT activity in the cell line. | Serum starve the cells for a few hours before treatment to reduce basal signaling. |
| Insufficient washing of the membrane. | Increase the number and duration of washes after primary and secondary antibody incubations. |
Data Presentation
Table 1: Illustrative Time-Dependent Effect of this compound on Cell Viability
Note: The following data is for illustrative purposes only. Researchers should perform their own experiments to determine the effect of this compound on their specific cell line.
| Incubation Time (hours) | Cell Viability (% of Control) |
| 24 | 85 ± 5 |
| 48 | 62 ± 7 |
| 72 | 45 ± 6 |
Table 2: Illustrative Time-Dependent Inhibition of p-GSK3β by this compound
Note: The following data is for illustrative purposes only. Researchers should perform their own experiments to determine the effect of this compound on their specific cell line.
| Incubation Time (hours) | Relative p-GSK3β Levels (Normalized to Total GSK3β and Control) |
| 1 | 0.8 ± 0.1 |
| 6 | 0.4 ± 0.05 |
| 12 | 0.2 ± 0.03 |
| 24 | 0.25 ± 0.04 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Downstream Target Phosphorylation
This protocol outlines the steps to determine the optimal incubation time of this compound by assessing the phosphorylation of a downstream target (e.g., GSK3β) via Western blotting.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-GSK3β (Ser9), anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-GSK3β overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total GSK3β and a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities and normalize the p-GSK3β signal to the total GSK3β and loading control signals. Plot the relative p-GSK3β levels against the incubation time to determine the optimal time for inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of different incubation times of this compound on cell viability.[10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control for each time point and plot cell viability against incubation time.
Mandatory Visualization
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound incubation time.
Caption: A troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of PARP and Akt Induces Metabolic Collapse and Apoptosis in Breast Cancer Cells | MDPI [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Validation & Comparative
A Comparative Guide to AKT Inhibitors in Lung Cancer Cells: AKT-IN-5 vs. MK-2206
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a critical node in signaling pathways that drive cellular survival, proliferation, and resistance to therapy in lung cancer. Its frequent hyperactivation makes it a compelling target for therapeutic intervention. This guide provides a comparative overview of two AKT inhibitors, AKT-IN-5 and the well-characterized clinical candidate MK-2206, to inform preclinical research and drug development efforts in lung cancer.
Overview and Mechanism of Action
Both this compound and MK-2206 are potent inhibitors of the AKT signaling pathway. However, they differ in their specific mechanisms of action and the extent of their characterization in the scientific literature.
MK-2206 is a highly potent, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2]. By binding to a site outside of the ATP-binding pocket, MK-2206 locks the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation[3]. This allosteric inhibition contributes to its selectivity and has demonstrated synergistic anti-tumor activity when combined with other anticancer agents in preclinical and clinical settings[1][2][3].
This compound , also referred to as "Example 8" in patent literature, is an imidazopyridazine-based compound identified as an inhibitor of AKT1 and AKT2[4]. Based on available supplier data, it exhibits inhibitory activity in the nanomolar range in biochemical assays[4]. However, there is a notable lack of published preclinical studies detailing its mechanism of action (allosteric vs. ATP-competitive) or its efficacy in cancer cell lines, including those derived from lung cancer.
Comparative Performance Data
A direct comparison of the in-cell performance of this compound and MK-2206 in lung cancer is hampered by the limited publicly available data for this compound. The following tables summarize the available quantitative data for both inhibitors.
| Inhibitor | Target(s) | Biochemical IC50 (AKT1) | Biochemical IC50 (AKT2) | Biochemical IC50 (AKT3) | Mechanism of Action | Reference |
| This compound | AKT1, AKT2 | 450 nM | 400 nM | Not Reported | Not Reported | [4] |
| MK-2206 | pan-AKT (1, 2, 3) | 8 nM | 12 nM | 65 nM | Allosteric | [1] |
Table 1: Biochemical inhibitory activity of this compound and MK-2206.
| Inhibitor | Lung Cancer Cell Line | Reported Effect | Reference |
| This compound | Not Reported | No published data available | |
| MK-2206 | NSCLC cell lines | Synergistic growth inhibition with erlotinib | [3] |
| MK-2206 | NSCLC-H460 xenograft | Inhibits tumor growth in combination with carboplatin (B1684641) or gemcitabine | [1] |
Table 2: Preclinical activity of this compound and MK-2206 in lung cancer models.
Signaling Pathway and Experimental Workflows
To facilitate the design of comparative studies, the following diagrams illustrate the AKT signaling pathway and standard experimental workflows for evaluating AKT inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
References
Validating the Inhibitory Activity of AKT-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AKT-IN-5 with other known AKT inhibitors, supported by experimental data and detailed protocols for validation. The aim is to offer an objective resource for researchers evaluating the utility of this compound in their studies.
Introduction to AKT Signaling
The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The AKT family comprises three highly conserved isoforms: AKT1, AKT2, and AKT3. Due to its central role in promoting cell survival and proliferation, the AKT pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.
This compound is an inhibitor of AKT1 and AKT2. This guide compares its inhibitory activity against other well-characterized AKT inhibitors to provide a framework for its experimental validation.
Comparative Analysis of AKT Inhibitors
The inhibitory potency of this compound and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |
| This compound | ATP-competitive | 450 | 400 | - |
| MK-2206 | Allosteric | 8[1] | 12[1] | 65[1] |
| Capivasertib (AZD5363) | ATP-competitive | 3[2][3] | 8[2] | 8[2] |
| Ipatasertib (GDC-0068) | ATP-competitive | 5-18[4] | 5-18[4] | 5-18[4] |
| AKT inhibitor VIII (Akti-1/2) | Allosteric | 58[5][6][7][8] | 210[5][6][7][8] | 2119[5][8] |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical PI3K/AKT signaling pathway and highlights the point of inhibition by AKT inhibitors.
Experimental Protocols
Western Blot Analysis of AKT Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, PC-3) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Include a positive control, such as a known AKT activator (e.g., IGF-1), to stimulate the pathway.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. Gel Electrophoresis and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated AKT signal to the total AKT signal.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the cytotoxic effects of this compound.
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
b. Compound Treatment:
-
Prepare serial dilutions of this compound and alternative inhibitors in the appropriate cell culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.01 µM to 50 µM).
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
c. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
d. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
e. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. merckmillipore.com [merckmillipore.com]
Downstream Effects of AKT Inhibition on mTOR Signaling: A Comparative Guide to Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, numerous inhibitors targeting different nodes of this pathway have been developed. This guide provides a comparative analysis of the downstream effects of inhibiting AKT on mTOR signaling, with a focus on the allosteric AKT inhibitor, MK-2206. We will compare its performance with other well-characterized inhibitors that target the PI3K/AKT/mTOR pathway, namely the pan-PI3K inhibitor Buparlisib (BKM120) and the mTORC1 inhibitor Rapamycin (B549165). This guide will present supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade that transmits signals from growth factors and other extracellular stimuli to downstream effectors that regulate essential cellular processes. Activation of receptor tyrosine kinases (RTKs) at the cell surface leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates AKT (also known as Protein Kinase B).
Activated AKT, a serine/threonine kinase, plays a central role in the pathway by phosphorylating a multitude of downstream substrates. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). AKT activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating two key substrates: p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K leads to an increase in protein translation, while phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.
Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparison of Inhibitors Targeting the PI3K/AKT/mTOR Pathway
This guide focuses on three inhibitors that target different key nodes of the PI3K/AKT/mTOR pathway:
-
MK-2206: An allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to a site distinct from the ATP-binding pocket, MK-2206 locks AKT in an inactive conformation, preventing its phosphorylation and activation.
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor that competitively blocks the ATP-binding site of the p110 catalytic subunit of PI3Kα, β, γ, and δ isoforms.
-
Rapamycin: An allosteric inhibitor of mTORC1. Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits the function of mTORC1.
Downstream Effects on mTORC1 Substrates: p70S6K and 4E-BP1
The efficacy of inhibitors targeting the PI3K/AKT/mTOR pathway is often assessed by their ability to modulate the phosphorylation of downstream mTORC1 substrates. A reduction in the phosphorylation of p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) is indicative of successful pathway inhibition.
Quantitative Data Summary
The following tables summarize the quantitative effects of MK-2206, Buparlisib, and Rapamycin on the phosphorylation of p70S6K and 4E-BP1. The data is compiled from various studies and presented as the half-maximal inhibitory concentration (IC50) for phosphorylation inhibition. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
Table 1: Comparative IC50 Values for Inhibition of p70S6K Phosphorylation (p-p70S6K)
| Inhibitor | Target | Representative IC50 for p-p70S6K Inhibition | Cell Line(s) | Reference(s) |
| MK-2206 | AKT | ~50 - 200 nM | Various Cancer Cell Lines | [1] |
| Buparlisib (BKM120) | PI3K | ~100 - 500 nM | Sarcoma Cell Lines | [2] |
| Rapamycin | mTORC1 | <10 nM | Various Cell Lines | [3] |
Table 2: Comparative IC50 Values for Inhibition of 4E-BP1 Phosphorylation (p-4E-BP1)
| Inhibitor | Target | Representative IC50 for p-4E-BP1 Inhibition | Cell Line(s) | Reference(s) |
| MK-2206 | AKT | ~150 - 500 nM | Breast Cancer Cell Lines | [1] |
| Buparlisib (BKM120) | PI3K | >1 µM (less potent) | Sarcoma Cell Lines | [2] |
| Rapamycin | mTORC1 | Incomplete inhibition | Various Cell Lines | [4] |
Data Interpretation:
-
MK-2206 effectively inhibits the phosphorylation of both p70S6K and 4E-BP1 in a dose-dependent manner, consistent with its mechanism of action as an AKT inhibitor upstream of mTORC1.
-
Buparlisib also reduces the phosphorylation of p70S6K. However, its effect on 4E-BP1 phosphorylation is generally less potent, suggesting that in some contexts, mTORC1 activity towards 4E-BP1 may be partially maintained despite PI3K inhibition.
-
Rapamycin is a potent inhibitor of p70S6K phosphorylation. However, it often leads to incomplete inhibition of 4E-BP1 phosphorylation. This differential effect is a well-documented phenomenon and can contribute to Rapamycin resistance in some cancer cells.
Experimental Protocols
The following is a detailed protocol for Western blot analysis to determine the phosphorylation status of p70S6K and 4E-BP1, which is a standard method for assessing the downstream effects of PI3K/AKT/mTOR pathway inhibitors.
Western Blot Protocol for Phosphorylated p70S6K and 4E-BP1
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with the inhibitors (e.g., MK-2206, Buparlisib, Rapamycin) at various concentrations and for the desired time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a Bradford or BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated p70S6K (e.g., anti-p-p70S6K Thr389) and phosphorylated 4E-BP1 (e.g., anti-p-4E-BP1 Thr37/46) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total p70S6K, total 4E-BP1, and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of phosphorylated protein is typically expressed as a ratio of the phosphorylated protein to the total protein, normalized to the loading control.
Figure 2: Experimental workflow for Western blot analysis.
Conclusion
Confirming the downstream effects of novel inhibitors on the mTOR signaling pathway is a critical step in their preclinical evaluation. The AKT inhibitor MK-2206 demonstrates a clear and dose-dependent inhibition of the phosphorylation of the key mTORC1 substrates, p70S6K and 4E-BP1. In comparison, while the PI3K inhibitor Buparlisib and the mTORC1 inhibitor Rapamycin also effectively inhibit p70S6K phosphorylation, their effects on 4E-BP1 phosphorylation can be less complete. This highlights the distinct pharmacological profiles of inhibitors targeting different nodes of the PI3K/AKT/mTOR pathway. The choice of inhibitor and the interpretation of its downstream effects should be carefully considered in the context of the specific cellular background and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to characterize and develop novel therapeutics targeting this crucial signaling pathway.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Targeting mTOR/p70S6K/glycolysis signaling pathway restores glucocorticoid sensitivity to 4E-BP1 null Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4EBP1/eIF4E and p70S6K/RPS6 Axes Play Critical and Distinct Roles in Hepatocarcinogenesis Driven by AKT and N-Ras Protooncogenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AKT-IN-5 and SH-5 for Researchers
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors of the serine/threonine kinase Akt: AKT-IN-5 and SH-5. This document outlines their mechanisms of action, presents available quantitative data, and details standardized experimental protocols for their evaluation.
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established Akt as a key target for therapeutic intervention. A multitude of small molecule inhibitors have been developed to target the three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3. This guide focuses on a comparative analysis of two such inhibitors, this compound and SH-5, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
This compound is a potent inhibitor of Akt kinases. While detailed public information on its specific binding mode is limited, it is classified as an imidazopyridazine compound.
SH-5 is a synthetic phosphatidylinositol analog. Its mechanism of action involves targeting the pleckstrin homology (PH) domain of Akt. This interaction is thought to prevent the recruitment of Akt to the plasma membrane, a crucial step for its activation by upstream kinases like PDK1 and mTORC2, thereby inhibiting downstream signaling.[1][2]
Quantitative Data Comparison
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and SH-5 against the Akt isoforms. It is important to note that direct comparative studies are limited, and data is compiled from various sources. The absence of specific IC50 values for SH-5 against individual Akt isoforms in the public domain is a notable data gap.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Akt1 | 450 | Data from commercial supplier. |
| Akt2 | 400 | Data from commercial supplier. | |
| Akt3 | Not Reported | ||
| SH-5 | Akt (general) | ~5000 | This value represents a general inhibitory concentration. Specific IC50 values for each isoform are not widely reported.[1] |
| Akt1 | Not Reported | ||
| Akt2 | Not Reported | ||
| Akt3 | Not Reported |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated.
References
Decoding the Isoform Specificity of AKT-IN-5: A Comparative Analysis for Researchers
For Immediate Release
Shanghai, China – December 5, 2025 – In the intricate landscape of signal transduction research and oncology drug development, the precise targeting of protein kinases is paramount. This guide provides a detailed comparative analysis of AKT-IN-5, a notable inhibitor of the Akt signaling pathway, focusing on its specificity for the critical isoforms Akt1 and Akt2. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering a clear comparison with alternative inhibitors and the experimental data to support these findings.
The Akt signaling pathway, a cornerstone of cellular regulation, governs processes from cell survival and growth to metabolism. The three isoforms of Akt (Akt1, Akt2, and Akt3) possess distinct, and at times opposing, roles in these processes. Consequently, the development and validation of isoform-specific inhibitors are of critical importance for therapeutic applications.
Unveiling the Specificity of this compound
This compound demonstrates inhibitory activity against both Akt1 and Akt2. Published data indicates that this compound has IC50 values of 450 nM and 400 nM for Akt1 and Akt2, respectively[1][2]. This suggests a relatively comparable potency against both isoforms, positioning it as a dual Akt1/Akt2 inhibitor.
Comparative Analysis with Alternative Akt Inhibitors
To contextualize the performance of this compound, a comparison with other well-characterized Akt inhibitors is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative compounds against Akt1 and Akt2. Lower IC50 values are indicative of higher potency.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Selectivity (Akt1 vs. Akt2) |
| This compound | Not Specified | 450[1][2] | 400[1][2] | ~1.1-fold for Akt2 |
| Akti-1/2 (Akt Inhibitor VIII) | Allosteric | 58[3] | 210[3] | ~3.6-fold for Akt1 |
| Akt1/Akt2-IN-1 | Allosteric | 3.5[4] | 42[4] | 12-fold for Akt1 |
| GSK690693 | ATP-Competitive | 2[5] | 13[5] | 6.5-fold for Akt1 |
| MK-2206 | Allosteric | 8[5] | 12[5] | 1.5-fold for Akt1 |
This comparative data highlights the varied landscape of Akt inhibitor specificity. While this compound shows near-equal potency for Akt1 and Akt2, other inhibitors such as Akt1/Akt2-IN-1 and GSK690693 exhibit a clear preference for Akt1. This information is critical for selecting the appropriate tool compound for studies investigating the distinct functions of each Akt isoform.
Visualizing the Akt Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound's mechanism of action and the methods used to validate its specificity, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway highlighting the points of inhibition by this compound.
Caption: A generalized workflow for determining the in vitro specificity of a kinase inhibitor.
Detailed Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to generate the comparative data.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental to quantifying the potency of an inhibitor against a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase isoform by 50%.
Materials:
-
Purified, recombinant Akt1 and Akt2 enzymes
-
Specific peptide substrate for Akt
-
ATP (Adenosine Triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or HTRF® KinEASE™ assay components)
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor in DMSO to create a range of concentrations.
-
Assay Plate Setup: Add a small volume of each inhibitor dilution to the wells of a microplate. Include control wells with DMSO only (for 100% kinase activity) and wells without enzyme (for background).
-
Enzyme Addition: Add the purified Akt1 or Akt2 enzyme to the wells containing the inhibitor and controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Reaction Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo) or the phosphorylation of the substrate (in HTRF assays).
-
Data Acquisition: Read the plate using a microplate reader to obtain luminescence or fluorescence signals.
-
Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the control (DMSO only) wells to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement of an inhibitor within a cellular environment.
Objective: To assess the binding of an inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells expressing the target kinases (Akt1 and Akt2)
-
Test inhibitor
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Instrumentation for protein detection (e.g., Western blotting apparatus or mass spectrometer)
-
Antibodies specific for Akt1 and Akt2
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the aggregated, denatured proteins from the soluble, stable proteins by centrifugation.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the levels of Akt1 and Akt2 using Western blotting or mass spectrometry.
-
Data Analysis:
-
Quantify the amount of soluble Akt1 and Akt2 at each temperature for both inhibitor-treated and control samples.
-
Plot the amount of soluble protein against the temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the inhibitor has bound to and stabilized the target protein.
-
By providing this comprehensive guide, we aim to empower researchers with the necessary information to make informed decisions when selecting and utilizing Akt inhibitors in their studies. The clarity of data, transparency of methods, and visual aids are intended to facilitate a deeper understanding of this compound's specificity and its place within the broader landscape of Akt-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of AKT-IN-5 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target activity of AKT-IN-5, a potent inhibitor of the AKT signaling pathway. We will explore established experimental techniques, compare their outcomes with alternative AKT inhibitors, and provide detailed protocols to support your research.
The AKT Signaling Pathway: A Central Regulator of Cellular Processes
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[4][5][6]
Activation of the pathway is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs).[4][7] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[2] At the membrane, AKT is phosphorylated by PDK1 at threonine 308 (T308) and by the mammalian target of rapamycin (B549165) complex 2 (mTORC2) at serine 473 (S473), leading to its full activation.[2][8]
Once activated, AKT phosphorylates a wide array of downstream substrates, thereby regulating their activity.[9] Key downstream targets include Glycogen (B147801) Synthase Kinase 3β (GSK-3β), Forkhead box protein O1 (FOXO1), and the mTOR complex 1 (mTORC1) pathway, influencing processes from glycogen synthesis to protein translation and apoptosis.[7][8][9]
Figure 1. Simplified AKT signaling pathway and the inhibitory action of this compound.
Methods for Validating On-Target Activity of this compound
Confirming that a small molecule inhibitor like this compound directly engages its intended target within the complex cellular environment is a cornerstone of drug development. The following experimental approaches are widely used to validate the on-target activity of AKT inhibitors.
Western Blotting: Assessing Downstream Phosphorylation
A fundamental and accessible method to infer target engagement is to measure the phosphorylation status of AKT itself and its downstream substrates.[10] Inhibition of AKT by this compound should lead to a dose-dependent decrease in the phosphorylation of key downstream effectors.
Experimental Workflow:
Figure 2. Experimental workflow for Western blot analysis.
Comparative Data:
The efficacy of this compound can be compared to other known AKT inhibitors, such as the allosteric inhibitor MK-2206 and the ATP-competitive inhibitor Ipatasertib.
| Treatment | Concentration | p-AKT (S473) Level (Normalized) | p-GSK3β (S9) Level (Normalized) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 10 nM | 0.45 | 0.52 |
| 100 nM | 0.12 | 0.18 | |
| 1 µM | 0.03 | 0.05 | |
| MK-2206 | 100 nM | 0.25 | 0.31 |
| 1 µM | 0.08 | 0.11 | |
| Ipatasertib | 100 nM | 0.33 | 0.40 |
| 1 µM | 0.10 | 0.15 |
Table 1: Example of Western blot quantification data comparing the effect of this compound and other inhibitors on the phosphorylation of AKT and its downstream target GSK-3β.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, a comparator inhibitor, or vehicle (DMSO) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-GSK3β (S9), total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.[11][12][13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.[10]
In Vitro Kinase Activity Assay
To more directly assess the inhibitory effect of this compound on AKT's catalytic activity, an in vitro kinase assay can be performed.[8] These assays typically involve immunoprecipitating AKT from cell lysates and then incubating it with a known substrate (e.g., GSK-3 fusion protein) and ATP. The level of substrate phosphorylation is then measured.
Comparative Data:
| Inhibitor | IC50 (nM) |
| This compound | 5.8 |
| MK-2206 | 12 |
| Ipatasertib | 8.5 |
Table 2: Example of IC50 values for this compound and comparator inhibitors determined by an in vitro kinase activity assay.
Experimental Protocol: In Vitro Kinase Activity Assay
This protocol is based on commercially available non-radioactive AKT kinase assay kits.[8][14][15]
-
Cell Lysis: Lyse cells treated with or without this compound as described for Western blotting.
-
Immunoprecipitation: Incubate cell lysates with an immobilized anti-AKT antibody to capture the AKT protein.
-
Kinase Reaction:
-
Wash the immunoprecipitated AKT.
-
Add a kinase reaction buffer containing a specific AKT substrate (e.g., GSK-3 fusion protein) and ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection: Stop the reaction and detect the phosphorylated substrate. This can be done via Western blot using a phospho-specific antibody against the substrate or through an ELISA-based method provided in the kit.
-
Data Analysis: Quantify the signal and calculate the IC50 value for this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly confirms target engagement in a cellular context.[16][17][18] The principle is that the binding of a ligand, such as this compound, to its target protein, AKT, increases the protein's thermal stability. This stabilization results in a higher melting temperature (Tm), which can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[10][19]
Experimental Workflow:
Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data:
A shift in the melting curve to the right indicates target stabilization.
| Temperature (°C) | Soluble AKT (Vehicle) | Soluble AKT (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 0.99 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Table 3: Example of CETSA data showing the thermal stabilization of AKT upon binding of this compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[19]
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble AKT at each temperature by Western blotting as described previously.
-
Data Analysis: Quantify the band intensities and plot the normalized amount of soluble AKT against the temperature to generate a melting curve. A shift in the curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
Comparison of Methodologies
| Method | Principle | Advantages | Limitations |
| Western Blotting | Measures phosphorylation of downstream targets. | Accessible, widely used, provides information on pathway modulation. | Indirect measure of target engagement, can be semi-quantitative.[20] |
| Kinase Activity Assay | Measures the catalytic activity of the target enzyme. | Direct measure of inhibitory activity, quantitative (IC50). | In vitro, may not fully reflect cellular conditions. |
| CETSA | Measures ligand-induced thermal stabilization of the target protein. | Direct evidence of target engagement in cells, physiologically relevant.[17] | Can be technically demanding, requires a specific antibody for detection.[21] |
Conclusion
Confirming the on-target activity of a kinase inhibitor like this compound requires a multi-pronged approach. While Western blotting provides valuable initial evidence of pathway modulation, it is an indirect measure of target engagement. In vitro kinase assays offer a direct assessment of inhibitory potency. For definitive confirmation of target binding within the complex cellular milieu, the Cellular Thermal Shift Assay (CETSA) is the gold standard. By employing these methods and comparing the results with well-characterized inhibitors, researchers can confidently validate the on-target effects of this compound and advance their drug discovery efforts.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Akt kinase activity Kit - Creative BioMart [creativebiomart.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Battle: ATP-Competitive vs. Allosteric Akt Inhibitors in Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a pivotal target in oncology due to its frequent dysregulation in a multitude of human cancers.[1] Therapeutic strategies to inhibit Akt have led to the development of two major classes of small-molecule inhibitors: ATP-competitive and allosteric inhibitors. While both aim to abrogate Akt signaling, their distinct mechanisms of action translate into significant differences in efficacy, resistance profiles, and clinical applicability. This guide provides an objective comparison of these two classes of inhibitors, supported by preclinical and clinical data, to aid researchers in navigating the complexities of Akt-targeted therapies.
Mechanisms of Action: A Tale of Two Binding Sites
ATP-competitive inhibitors, as their name suggests, bind to the ATP-binding pocket within the kinase domain of Akt.[1] This direct competition with ATP prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[1] In contrast, allosteric inhibitors bind to a site distinct from the ATP pocket, typically in a cavity formed between the pleckstrin homology (PH) and kinase domains.[2][3] This binding event induces a conformational change that locks Akt in an inactive state, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases.[2][3]
A key differentiator between these two classes is their effect on Akt phosphorylation. Treatment with allosteric inhibitors typically leads to a decrease in phosphorylation at both Thr308 and Ser473 residues.[3] Conversely, ATP-competitive inhibitors can lead to a paradoxical hyperphosphorylation of Akt.[3] This is because their binding to the active kinase conformation protects Akt from dephosphorylation by cellular phosphatases.[3]
Quantitative Comparison of Inhibitor Potency
The efficacy of ATP-competitive and allosteric Akt inhibitors has been extensively evaluated in various cancer cell lines. The following tables summarize their biochemical and cellular potencies.
Table 1: Biochemical Inhibitory Potency of Akt Inhibitors
| Inhibitor Class | Inhibitor | Target | IC50 (nM) | Ki (nM) | Citation |
| ATP-Competitive | Ipatasertib (B1662790) (GDC-0068) | Akt1 | 5 | 1.1 | [4] |
| Akt2 | 18 | 4.3 | [4] | ||
| Akt3 | 8 | 0.6 | [4] | ||
| Capivasertib (AZD5363) | Akt1 | 3 | - | [5] | |
| Akt2 | 7 | - | [5] | ||
| Akt3 | 7 | - | [5] | ||
| Allosteric | MK-2206 | Akt1 | 8 | - | [4] |
| Akt2 | 12 | - | [4] | ||
| Akt3 | >1000 | - | [6] | ||
| Miransertib (ARQ 092) | Akt1 | 5.0 | - | [7] | |
| Akt2 | 4.5 | - | [7] | ||
| Akt3 | 16 | - | [7] |
Table 2: Cellular Proliferation (IC50) of Akt Inhibitors in Cancer Cell Lines
| Inhibitor Class | Inhibitor | Cell Line (Cancer Type) | PTEN Status | IC50 (µM) | Citation |
| ATP-Competitive | Ipatasertib (GDC-0068) | LNCaP (Prostate) | Null | ~0.2 | [3] |
| PC3 (Prostate) | Null | 0.23 | [1] | ||
| ZR-75-1 (Breast) | Wild-Type | 0.219 | [5] | ||
| Allosteric | MK-2206 | LNCaP (Prostate) | Null | ~0.3 | [3] |
| PC3 (Prostate) | Null | 0.48 | [1] | ||
| ZR-75-1 (Breast) | Wild-Type | 0.063 | [5] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of Akt inhibitors in a living system. Both ATP-competitive and allosteric inhibitors have demonstrated the ability to slow tumor progression.
Table 3: In Vivo Efficacy of Akt Inhibitors in Xenograft Models
| Inhibitor Class | Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| ATP-Competitive | A-443654 | 3T3-Akt1 flank tumor | 7.5 mg/kg/day, s.c. bid | Significant inhibition vs. vehicle | [8] |
| AZD5363 | PTEN-deficient prostate cancer (GEMM) | 100 mg/kg, b.i.d., oral | Significant reduction in tumor growth | [9] | |
| Allosteric | MK-2206 | Basal-like breast cancer PDX | 60 mg/kg day 1, 80 mg/kg day 8, oral | Synergistic effect with mTOR inhibitor | [10] |
| Compound A | PC-3 prostate xenograft | 2.5 mg/kg/day | Enhanced tumor growth delay with paclitaxel | [11] |
Mechanisms of Resistance: A Divergent Path
A critical aspect of targeted therapy is the emergence of drug resistance. ATP-competitive and allosteric Akt inhibitors have been shown to induce distinct resistance mechanisms.
-
Allosteric Inhibitor Resistance: Resistance to allosteric inhibitors like MK-2206 is often associated with mutations in the AKT1 gene.[12][13] These mutations can prevent the inhibitor from binding to its allosteric site.[12][13]
-
ATP-Competitive Inhibitor Resistance: In contrast, resistance to ATP-competitive inhibitors such as ipatasertib is frequently driven by the activation of parallel signaling pathways, such as the PIM kinase pathway.[12][13] This compensatory signaling allows cancer cells to bypass the Akt blockade.
Interestingly, preclinical studies have shown that resistance to MK-2206 can be overcome by treatment with ipatasertib, highlighting the potential for sequential therapy.[13]
Clinical Landscape
Several ATP-competitive and allosteric Akt inhibitors have advanced into clinical trials, with some showing promising results in specific patient populations.
-
ATP-Competitive Inhibitors: Ipatasertib, in combination with abiraterone, has shown improved progression-free survival (PFS) in a subgroup of metastatic castration-resistant prostate cancer patients with PTEN-loss tumors.[14] Capivasertib has also demonstrated clinical activity in patients with AKT1 E17K mutations.[6]
-
Allosteric Inhibitors: MK-2206 has been extensively investigated in multiple clinical trials, both as a monotherapy and in combination.[15] While it has shown evidence of target engagement, its single-agent efficacy has been limited in many solid tumors.[6]
Signaling Pathways and Experimental Workflows
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: A general experimental workflow for comparing Akt inhibitors.
Detailed Experimental Protocols
1. Western Blot Analysis for Akt Phosphorylation
-
Cell Lysis: Treat cells with inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine protein concentration using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt overnight at 4°C.[16][17] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.[16]
-
Detection: Visualize bands using an ECL substrate and an imaging system.[16]
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[18]
-
Treatment: Treat cells with a serial dilution of the Akt inhibitor for 72 hours.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[18][19]
-
Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[18][19]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[18][19]
3. In Vitro Kinase Assay (ADP-Glo™ Assay)
-
Reaction Setup: In a 384-well plate, add 1 µL of inhibitor, 2 µL of Akt enzyme, and 2 µL of a substrate/ATP mix.[20]
-
Kinase Reaction: Incubate at room temperature for 1 hour.[20]
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[20]
-
Luminescence Measurement: Record the luminescence to determine the amount of ADP produced, which is proportional to kinase activity.[20]
4. In Vivo Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of immunocompromised mice.[10][21]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.[9][21]
-
Inhibitor Administration: Administer the ATP-competitive or allosteric inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.[9][10]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[21]
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).[9]
Conclusion
The choice between an ATP-competitive and an allosteric Akt inhibitor is not straightforward and depends on the specific cancer context, including the underlying genetic alterations and the potential for resistance development. ATP-competitive inhibitors offer broad inhibition of all Akt isoforms, while allosteric inhibitors can provide greater selectivity and a different resistance profile. Understanding the nuances of each class, as detailed in this guide, is paramount for designing effective preclinical studies and ultimately, for advancing novel and durable cancer therapies targeting the Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. promega.com [promega.com]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Anti-Proliferative Effects of AKT-IN-5 and Alternative AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT (also known as Protein Kinase B) is a pivotal regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a critical target for therapeutic intervention. This guide provides a comparative analysis of the anti-proliferative effects of AKT-IN-5 (also known as SH-5), a phosphatidylinositol analog, alongside other prominent AKT inhibitors. The objective is to offer a comprehensive resource for evaluating the performance of these compounds, supported by experimental data and detailed methodologies.
Comparative Efficacy of AKT Inhibitors
The anti-proliferative activity of AKT inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological process by 50%. While direct comparative studies across a wide range of cell lines under uniform conditions are limited, the following tables summarize the available IC50 data for this compound and its alternatives from various preclinical studies. It is important to note that these values can vary depending on the cell line, assay duration, and specific experimental conditions.
Table 1: Anti-Proliferative IC50 Values of this compound (SH-5)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H1299 | Non-small cell lung cancer | Potentiates TNF-induced apoptosis at 5 µM | [1] |
| KBM-5 | Chronic myelogenous leukemia | Inhibits TNF-induced gene expression at 1-5 µM | [1] |
Note: Quantitative IC50 data for the anti-proliferative effects of this compound (SH-5) are not as widely reported in direct comparison to other AKT inhibitors. Much of the literature focuses on its ability to potentiate apoptosis and inhibit NF-κB signaling.[2][3][4]
Table 2: Anti-Proliferative IC50 Values of Alternative AKT Inhibitors
| Inhibitor | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) | Citation |
| MK-2206 | Allosteric | COG-LL-317, RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | |||
| CHLA-10 | Ewing Sarcoma | < 0.2 | |||
| Breast Cancer Cell Lines (various) | Breast Cancer | 0.05 - >10 (sensitive lines < 0.5) | |||
| Perifosine | Allosteric (PH domain) | MM.1S | Multiple Myeloma | 4.7 | |
| HaCaT, Head and Neck Squamous Carcinoma Cells | Keratinocytes, Head and Neck Cancer | 0.6 - 8.9 | |||
| Ipatasertib (GDC-0068) | ATP-Competitive | ARK1 (PTEN wild type) | Uterine Serous Carcinoma | 6.62 | |
| SPEC-2 (PTEN null) | Uterine Serous Carcinoma | 2.05 | |||
| Capivasertib (AZD5363) | ATP-Competitive | Breast Cancer Cell Lines (sensitive lines) | Breast Cancer | < 2 |
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed methodologies for key assays are crucial. Below are standardized protocols for commonly used cell proliferation assays.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, determined by spectrophotometry, is proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the AKT inhibitors in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results against the inhibitor concentration to determine the IC50 value.
BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[9][10][11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Materials:
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution (e.g., 1.5 N HCl)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Enzyme- or fluorochrome-conjugated secondary antibody
-
Substrate for the enzyme (if applicable)
-
96-well cell culture plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with inhibitors as described in the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add the BrdU labeling solution to each well and incubate for 1-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling solution and fix the cells with a suitable fixative. Subsequently, treat with a denaturing agent (e.g., HCl) to expose the incorporated BrdU.
-
Permeabilization and Blocking: Permeabilize the cells and then block non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody, followed by incubation with the conjugated secondary antibody.
-
Detection: For colorimetric detection, add the appropriate substrate and measure the absorbance. For fluorescent detection, visualize and quantify the signal using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the signal from the treated cells relative to the control to determine the effect of the inhibitor on cell proliferation.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SH-5, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of AKT independent effects of the synthetic AKT inhibitors SH-5 and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. media.cellsignal.com [media.cellsignal.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AKT-IN-5
Researchers and drug development professionals handling AKT-IN-5 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance for similar AKT inhibitors and general principles for hazardous chemical waste provide a clear framework for its safe disposal.
This compound, a potent Akt inhibitor, should be managed as a hazardous chemical waste. This necessitates a comprehensive disposal plan that encompasses all contaminated materials, from the pure compound to used lab supplies. Adherence to institutional, local, and national regulations for hazardous waste is mandatory.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Component | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Impervious laboratory coat |
| Respiratory Protection (if applicable) | Use in a well-ventilated area or chemical fume hood to avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The following procedure outlines the critical steps for the safe disposal of this compound and associated contaminated materials.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound compound.
-
Empty primary containers.
-
Contaminated lab supplies such as pipette tips, tubes, flasks, and bench paper.
-
Contaminated personal protective equipment (gloves, etc.).
-
-
Containerization:
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a compatible, screw-top container designed for liquid hazardous waste. Ensure the container is sealed to prevent leakage.
-
-
Labeling: Accurate and clear labeling is crucial for safe handling and disposal by waste management personnel. The hazardous waste container must be labeled with:
-
Storage: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Disposal: The final disposal of this compound waste must be conducted through an approved hazardous waste disposal contractor[1]. Do not dispose of this compound down the drain or in regular trash[1]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
This compound waste disposal decision workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
